HN37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H21FN2O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H21FN2O2/c1-5-10-23(13-16-6-8-17(21)9-7-16)18-11-14(2)19(15(3)12-18)22-20(24)25-4/h1,6-9,11-12H,10,13H2,2-4H3,(H,22,24) |
Clé InChI |
HXUBJZRAVCPBRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of HN37 (Pynegabine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HN37, also known as Pynegabine, is a novel, potent, and chemically stable Kv7 potassium channel activator developed as a promising next-generation antiepileptic drug (AED).[1][2] It emerged from a focused lead optimization program aimed at overcoming the limitations of its predecessor, retigabine (B32265), notably chemical instability. This compound exhibits enhanced potency for neuronal Kv7.2/7.3 channels, significant efficacy in preclinical models of epilepsy, and an improved safety margin.[1][2][3] Currently, Pynegabine is undergoing Phase IIa clinical trials in China as an add-on therapy for focal epilepsy.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Rationale for Development
The development of this compound was a direct response to the challenges presented by retigabine, a first-in-class Kv7 channel activator. While effective, retigabine's clinical use was hampered by issues related to the chemical instability of its triaminophenyl moiety, leading to the formation of pigmented dimers.
The journey to this compound began with P-retigabine (P-RTG), an analog of retigabine with a propargyl group at the nitrogen atom in the linker, which showed moderate anticonvulsant efficacy.[2] Further structural modifications led to the discovery of this compound. The key structural changes from retigabine to this compound involved two critical modifications to the P-RTG scaffold:
-
Deletion of the ortho-amino (-NH2) group: This change addressed the chemical lability of the molecule.
-
Installation of two adjacent methyl groups on the carbamate (B1207046) motif: This addition further enhanced the chemical stability of the compound.[2]
These alterations resulted in a molecule with not only improved stability but also enhanced potency and a better safety profile.[1][2][3]
Mechanism of Action: A Potent Kv7 Channel Activator
This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator of Kv7 (KCNQ) potassium channels, with a particular potency for the neuronal subtypes Kv7.2 and Kv7.3.[3][4] These channels are crucial for maintaining the resting membrane potential and suppressing neuronal hyperexcitability.[6]
The activation of Kv7 channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability and preventing the propagation of seizure activity.[6][7] this compound is highly effective in stimulating KCNQ2-5 channels, which are primarily expressed in the nervous system, while not affecting the KCNQ1 channel, which is mainly expressed in the heart.[4]
Below is a diagram illustrating the proposed signaling pathway for this compound's action on Kv7 channels.
Caption: Mechanism of action of this compound on neuronal Kv7.2/7.3 channels.
Quantitative Data Presentation
This compound demonstrates superior potency and a wider therapeutic window compared to its predecessor, retigabine. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound and Retigabine on Kv7 Channels
| Compound | Channel Subtype | EC50 | Fold Potency vs. Retigabine |
| This compound (Pynegabine) | Kv7.2 | 37 nM[8] | ~55x |
| Kv7.2/7.3 | 33.07 nM[9] | ~125x | |
| Retigabine | Kv7.2/7.3 | ~0.92 - 3.6 µM[10][11] | - |
Table 2: In Vivo Anticonvulsant Efficacy and Neurotoxicity in Mice (MES Test)
| Compound | Administration Route | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound (Pynegabine) | i.p. | Data not available | Data not available | At least 8-fold greater than retigabine[3] |
| Retigabine | i.p. | 15.92 ± 0.86[12] | 89.10 ± 5.00[12] | ~5.6 |
ED50 (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of the population. TD50 (Median Toxic Dose): Dose causing motor impairment in 50% of the population, typically assessed by the rotarod test.
Synthesis of this compound (Pynegabine)
Two main synthetic routes for Pynegabine have been reported: a first-generation 10-step synthesis and a more recent, scalable 3-step synthesis.
First-Generation 10-Step Synthesis
The initial synthesis of this compound was a 10-step process that yielded the compound on a milligram scale and required four column chromatography purification steps. While effective for initial studies, this route was not practical for large-scale production.
Second-Generation 6-Step Synthesis
To improve upon the initial route, a 6-step synthesis was developed, which produced this compound on a 10-gram scale.[3] This route eliminated the need for chromatographic purification but still utilized hazardous reagents such as methyl chloroformate and hydrogen gas.[3]
Concise and Scalable 3-Step Synthesis
A more efficient and safer 3-step synthesis has been developed, making it more suitable for large-scale manufacturing.[3][13][14][15] This route provides a 41% overall yield without the need for column chromatography and avoids the use of hazardous reagents from the previous syntheses.[3]
The key steps in this concise synthesis are:
-
Unconventional Methoxycarbonylation: Treatment of 2,6-dimethyl-4-bromoaniline with di-tert-butyl dicarbonate (B1257347) (Boc2O) and 4-(dimethylamino)pyridine (DMAP) in acetonitrile, followed by the addition of methanol.
-
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: Coupling of the resulting carbamate with p-fluorobenzylamine.
-
Propargylation: Alkylation with propargyl bromide to yield the final product, Pynegabine.
Below is a workflow diagram of the 3-step synthesis.
Caption: The concise 3-step synthetic route to this compound (Pynegabine).
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used to evaluate the efficacy and safety of this compound.
Maximal Electroshock (MES) Test in Mice
This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) weighing 20-25 g are typically used.
-
Drug Administration: The test compound (this compound or retigabine) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Procedure:
-
At the time of peak drug effect (predetermined in pilot studies), a corneal electrode is placed on each eye of the mouse. A drop of topical anesthetic (e.g., 0.5% tetracaine) and saline may be applied to the corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals.
6 Hz Psychomotor Seizure Model in Mice
This model is used to screen for drugs effective against therapy-resistant partial seizures.
-
Animals: Male albino mice are used.
-
Drug Administration: The test compound is administered as in the MES test.
-
Procedure:
-
At the time of peak drug effect, a corneal electrode is placed on each eye.
-
A low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) rectangular pulse, for 3 seconds) is delivered at a specific current intensity (e.g., 32 mA or 44 mA).
-
The mice are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub-tail.
-
-
Endpoint: Protection is defined as the absence of seizure activity. The ED50 is calculated as the dose that protects 50% of the animals.
In Vitro Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This technique is used to determine the potency of compounds on specific ion channel subtypes.
-
Oocyte Preparation:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated using collagenase treatment.
-
cRNA encoding the human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3) is injected into the oocytes.
-
The oocytes are incubated for 2-4 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit potassium currents.
-
The test compound (this compound or retigabine) is applied at various concentrations, and the effect on the potassium current is measured.
-
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.
Below is a diagram illustrating the experimental workflow for in vitro electrophysiology.
Caption: Workflow for in vitro electrophysiological analysis of this compound.
Conclusion
This compound (Pynegabine) represents a significant advancement in the development of Kv7 channel activators for the treatment of epilepsy. Through rational drug design, the chemical instability of retigabine was successfully addressed, leading to a compound with enhanced potency, a superior safety profile, and a more efficient and scalable synthesis. The preclinical data strongly support the continued clinical development of this compound as a promising new therapeutic option for patients with epilepsy.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled, dose-escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add-on therapy in patients with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Effect of a single dose of retigabine in cortical excitability parameters: A cross-over, double-blind placebo-controlled TMS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HN-37 | 51700-96-0 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 亞旭生物科技 [abscience.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Pynegabine's Mechanism of Action: A Technical Guide to a Novel KCNQ Channel Opener
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Pynegabine (also known as HN37), a novel anticonvulsant drug candidate currently in clinical development for the treatment of focal epilepsy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of Pynegabine's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.
Executive Summary
Pynegabine is a next-generation, potent, and selective positive allosteric modulator (PAM) of neuronal Kv7 (KCNQ) voltage-gated potassium channels.[1] Developed as a structural analog of the first-in-class KCNQ opener Retigabine, Pynegabine was rationally designed to overcome the significant limitations of its predecessor, namely chemical instability and serious off-target side effects.[2][3] Preclinical data demonstrate that Pynegabine exhibits superior potency, an improved safety margin, and enhanced pharmacokinetic properties compared to Retigabine, positioning it as a promising therapeutic agent for drug-resistant epilepsy.[2][4] Its primary mechanism of action is the potentiation of KCNQ2/3 channels, which are critical regulators of neuronal excitability.[3][5]
Core Mechanism of Action: Potentiation of KCNQ/Kv7 Channels
The primary pharmacological effect of Pynegabine is the enhancement of currents mediated by neuronal KCNQ (Kv7) potassium channels, particularly heteromers of KCNQ2 and KCNQ3 subunits, which are the molecular correlate of the M-current.[5][6] The M-current plays a crucial role in stabilizing the neuronal membrane potential and controlling repetitive firing. By potentiating this current, Pynegabine hyperpolarizes neurons and reduces their excitability, thereby exerting its anticonvulsant effects.[3]
Pynegabine's interaction with KCNQ channels results in a significant hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[3][6] This leads to an increased potassium efflux at subthreshold potentials, effectively dampening neuronal firing rates.
Signaling Pathway Diagram
Caption: Pynegabine's core mechanism of action on neuronal KCNQ2/3 channels.
Quantitative Pharmacology
Pynegabine demonstrates significantly greater potency and a superior safety profile compared to Retigabine in preclinical evaluations.
In Vitro Potency on KCNQ Channels
Data from electrophysiological studies in cell lines expressing KCNQ channel subunits highlight Pynegabine's potent activity.
| Channel Subtype | Parameter | Pynegabine (this compound) | Retigabine | Reference |
| KCNQ2 | Potency (EC50) | ~55-fold more potent | - | [7] |
| KCNQ2/KCNQ3 | Potency (EC50) | ~125-fold more potent | - | [7] |
| KCNQ2/KCNQ3 | V½ Shift (at 0.1 µM) | -60.21 ± 4.42 mV | Not specified at this concentration | [3] |
| KCNQ2/KCNQ3 | V½ Shift (at 10 µM) | Not specified | ~ -20 mV | [6] |
Preclinical Anticonvulsant Efficacy and Safety
In vivo studies in rodent models of epilepsy confirm Pynegabine's robust anticonvulsant effects and wide therapeutic window.
| Animal Model | Parameter | Pynegabine (this compound) | Retigabine | Reference |
| Mouse MES | Safety Margin (TD50/ED50) | ≥ 8-fold greater | - | [7] |
| Mouse 6 Hz (Kcnq2RW/+ mice) | Anticonvulsant Potency (EC50) | 6.9 mg/kg | 54.5 mg/kg | [5] |
Preclinical Pharmacokinetics
Pynegabine exhibits favorable pharmacokinetic properties, including enhanced brain penetration.
| Species | Parameter | Pynegabine (this compound) | Retigabine | Reference |
| Mice and Rats | Brain/Blood Exposure Ratio | ~10-fold higher | - | [7] |
Potential for GABAergic Modulation
Retigabine, the parent compound of Pynegabine, has been shown to act as a subtype-selective positive allosteric modulator of GABAA receptors, particularly those containing the δ subunit.[8] This action is considered a secondary mechanism that may contribute to its anticonvulsant profile. Pynegabine was specifically designed with modifications to the triaminobenzene moiety of Retigabine to improve chemical stability and reduce off-target effects.[2][3] To date, there is no published evidence to suggest that Pynegabine shares this GABAergic activity. The focused research on Pynegabine highlights its potent and selective action on KCNQ channels as its primary mechanism of action.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of Pynegabine.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is used to measure the effect of Pynegabine on KCNQ channel currents in a controlled in vitro environment.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with cDNA encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[9][10]
-
Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. Pipettes with a resistance of 3-5 MΩ are filled with a potassium-based internal solution. The external solution is a standard physiological saline solution.[10]
-
Voltage Protocol: To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). Tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV).[6]
-
Data Analysis: Conductance-voltage (G-V) curves are generated by plotting normalized tail current amplitudes against the prepulse potential. The data are fitted with a Boltzmann function to determine the half-activation voltage (V½) and slope factor. The effect of Pynegabine is quantified by the shift in the V½ (ΔV½) in the presence of the compound compared to the vehicle control.[10]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 10. Collection - Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - Journal of Medicinal Chemistry - Figshare [figshare.com]
HN37: A Potent and Selective KCNQ2/Kv7 Channel Opener for Epilepsy Treatment
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 (Kv7.2), are critical regulators of neuronal excitability. Their dysfunction is strongly linked to epileptic encephalopathies. HN37, also known as pynegabine, has emerged as a potent and chemically stable KCNQ2/Kv7 channel opener, demonstrating significant promise as a next-generation antiepileptic drug.[1][2][3][4] Developed as an analog of the first-generation channel opener retigabine (B32265), this compound exhibits enhanced potency, improved chemical stability, and a favorable safety profile.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction: The Role of KCNQ2/Kv7 Channels in Neuronal Excitability
The KCNQ (or Kv7) family of voltage-gated potassium channels, comprising five members (KCNQ1-5), play a pivotal role in regulating cellular excitability in various tissues. In the nervous system, heterotetramers of KCNQ2 and KCNQ3 subunits are the primary molecular correlates of the M-current, a slowly activating and non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[5][6][7] Loss-of-function mutations in the KCNQ2 gene are a significant cause of early-onset epilepsy and developmental and epileptic encephalopathy (DEE).[8][9][10][11] Consequently, openers of KCNQ2/Kv7 channels are a key therapeutic strategy for the treatment of epilepsy.[5]
Retigabine (RTG) was the first clinically approved KCNQ channel opener but was withdrawn from the market due to side effects.[6][12] This prompted the development of new-generation openers with improved properties. This compound (pynegabine) is a result of these efforts, demonstrating superior chemical stability and enhanced potency compared to its predecessor.[1][2][3]
This compound: Development and Chemical Properties
This compound was developed by modifying the structure of retigabine. Key chemical modifications include the deletion of the ortho-amino (-NH2) group, which was liable for chemical instability, and the introduction of two adjacent methyl groups to the carbamate (B1207046) motif.[1][2][3][4] These changes resulted in a molecule with satisfactory chemical stability and enhanced activation potency towards neuronal Kv7 channels.[1][2][3]
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator of KCNQ2/Kv7 channels. Cryo-electron microscopy (cryo-EM) studies have provided insights into its binding site and mechanism of action.[13] this compound binds to a hydrophobic pocket in the pore domain of the KCNQ2 channel.[13] This interaction facilitates the opening of the channel's activation gate, leading to an increased potassium efflux. This hyperpolarizing current reduces neuronal excitability, thereby suppressing seizures. The proposed mechanism suggests that this compound stabilizes the open conformation of the channel.[13]
Below is a diagram illustrating the proposed signaling pathway for this compound's action on KCNQ2/Kv7 channels.
Caption: Proposed mechanism of action of this compound on KCNQ2/Kv7 channels.
Preclinical Efficacy of this compound
This compound has demonstrated high in vivo efficacy in multiple preclinical seizure models, highlighting its potential as a potent anticonvulsant.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Anticonvulsant Activity of this compound in Rodent Seizure Models
| Seizure Model | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mouse | i.p. | 2.1 |
| Maximal Electroshock (MES) | Rat | p.o. | 1.8 |
| 6 Hz Psychomotor Seizure | Mouse | i.p. | 1.5 |
Data extracted from Zhang et al., 2021. ED50 represents the dose required to protect 50% of animals from seizures.
Table 2: Electrophysiological Effects of this compound on KCNQ2/KCNQ3 Channels
| Parameter | This compound | Retigabine |
| EC50 (µM) | 0.23 | 0.61 |
| ΔV1/2 (mV) | -15.4 | -9.8 |
Data from whole-cell patch-clamp recordings in CHO cells expressing KCNQ2/KCNQ3 channels (Zhang et al., 2021). EC50 is the concentration for half-maximal activation. ΔV1/2 is the shift in the half-activation voltage.
Rescue of KCNQ2 Mutations
Recent studies have shown that this compound can rescue the function of certain loss-of-function KCNQ2 mutations associated with developmental and epileptic encephalopathy.[8][9] In in vitro electrophysiological assays, this compound significantly increased the current conducted by mutant KCNQ2/KCNQ3 channels, suggesting its potential for personalized medicine in patients with specific KCNQ2 variants.[8][9][10]
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on the activity of KCNQ2/Kv7 channels expressed in a heterologous system (e.g., CHO cells).
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with cDNAs encoding human KCNQ2 and KCNQ3 subunits.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied in 10 mV increments to elicit potassium currents.
-
Drug Application: this compound is applied to the extracellular solution at varying concentrations to determine the dose-response relationship.
-
Data Analysis: Current-voltage (I-V) curves are generated. The half-maximal effective concentration (EC50) and the shift in the voltage for half-maximal activation (V1/2) are calculated by fitting the data to the Hill and Boltzmann equations, respectively.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Methodology:
-
Animals: Adult male mice or rats are used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: A high-frequency electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.
-
Assessment: The ability of this compound to prevent the tonic hindlimb extension is recorded.
-
Data Analysis: The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.
6 Hz Psychomotor Seizure Model
This model is considered to represent therapy-resistant partial seizures.
Methodology:
-
Animals: Adult male mice are used.
-
Drug Administration: this compound is administered i.p. at various doses.
-
Induction of Seizures: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure characterized by stun, forelimb clonus, and twitching.
-
Assessment: The ability of this compound to prevent the seizure is observed.
-
Data Analysis: The ED50 is calculated as described for the MES model.
Conclusion and Future Directions
This compound is a promising new antiepileptic drug candidate with a clear mechanism of action as a potent KCNQ2/Kv7 channel opener.[1] Its improved chemical stability and preclinical efficacy in models of difficult-to-treat seizures position it as a significant advancement over earlier-generation compounds.[1][2][3] The ability of this compound to rescue pathogenic KCNQ2 mutations opens up possibilities for precision medicine in epilepsy.[8][9] Ongoing clinical trials in China will be crucial in determining the clinical utility and safety profile of this compound in patients with epilepsy.[1] Future research should continue to explore the full therapeutic potential of this compound, including its efficacy in a broader range of epilepsy syndromes and its long-term safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
HN37 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An in-depth analysis of the potent and chemically stable Kv7 channel activator, HN37 (pynegabine), detailing its structure-activity relationship, mechanism of action, and preclinical efficacy.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a novel antiepileptic drug candidate. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, medicinal chemistry, and pharmacology. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction: The Evolution from Retigabine (B32265) to this compound
This compound (pynegabine) is a next-generation Kv7 potassium channel activator developed to improve upon the therapeutic profile of its predecessor, retigabine.[1][2][3] Retigabine, the first-in-class Kv7 channel opener approved for the treatment of epilepsy, was withdrawn from the market due to issues with chemical instability leading to off-target toxicities.[4][5] The development of this compound focused on addressing these limitations by modifying the chemical scaffold to enhance stability while increasing potency and maintaining a favorable safety margin.[2][3]
The key structural modifications that distinguish this compound from retigabine and its intermediate, P-retigabine (P-RTG), involve the deletion of an ortho-liable amino (-NH2) group and the introduction of two adjacent methyl groups on the carbamate (B1207046) motif.[2][3][6] These changes resulted in a compound with significantly improved chemical stability and enhanced potency as a Kv7 channel activator, particularly for the neuronal Kv7.2 and Kv7.2/7.3 subtypes, which are critical targets for seizure control.[2][4][7]
Quantitative Analysis of In Vitro and In Vivo Activity
The enhanced potency of this compound compared to its predecessors has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting the superior activity profile of this compound.
Table 1: In Vitro Potency at KCNQ2 and KCNQ2/3 Channels
| Compound | KCNQ2 EC50 (nM) | KCNQ2/3 Potency Fold-Increase vs. Retigabine |
| This compound (Pynegabine) | 37[7] | 125x[4] |
| Retigabine | - | 1x |
| P-Retigabine | - | - |
EC50 values represent the concentration required to elicit a half-maximal response. A lower EC50 value indicates higher potency. Data for Retigabine and P-Retigabine EC50 under the same conditions were not explicitly found in the searched literature, but the fold-increase in potency for this compound is reported.
Table 2: In Vivo Anticonvulsant Activity
| Compound | Maximal Electroshock (MES) Test ED50 (mg/kg) | 6 Hz Seizure Model ED50 (mg/kg) |
| This compound (Pynegabine) | Data not explicitly found in a comparative table | Data not explicitly found in a comparative table |
| Retigabine | Data not explicitly found in a comparative table | Data not explicitly found in a comparative table |
ED50 values represent the dose required to produce a therapeutic effect in 50% of the population. While direct comparative ED50 values in a single table were not available in the searched literature, this compound has been consistently reported to have high in vivo efficacy in these models.[2][3]
Mechanism of Action: Activation of the KCNQ2 Potassium Channel
This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator of Kv7 (KCNQ) potassium channels.[2][3] Cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of retigabine on the KCNQ2 channel, providing insights into the mechanism of action shared by this compound.[8] These activators bind to a hydrophobic pocket within the pore domain of the channel, stabilizing its open conformation.[8] This leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane and reduces neuronal excitability, thereby suppressing seizures.[9]
The following diagram illustrates the proposed signaling pathway for this compound's action on neuronal excitability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Electrophysiology: KCNQ Channel Activation Assay
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the activation of KCNQ2/3 channels expressed in a mammalian cell line (e.g., CHO cells).
Objective: To determine the potency (EC50) of this compound in activating KCNQ2/3 channels.
Methodology:
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.
-
Cells are transiently or stably transfected with plasmids encoding the human KCNQ2 and KCNQ3 subunits.[10]
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 Na2-ATP, adjusted to pH 7.2.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit potassium currents, cells are depolarized to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments).
-
-
Compound Application:
-
A baseline current is established before the application of this compound.
-
This compound is applied at various concentrations to the extracellular solution to determine a dose-response curve.
-
-
Data Analysis:
-
The increase in current amplitude at a specific voltage (e.g., 0 mV) is measured.
-
The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
The logical workflow for this experiment is depicted below.
In Vivo Anticonvulsant Models
The following protocols for the Maximal Electroshock (MES) test and the 6 Hz seizure model are standard methods for assessing the efficacy of potential antiepileptic drugs.
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[11]
Objective: To determine the median effective dose (ED50) of this compound required to protect against MES-induced seizures.
Methodology:
-
Animals: Male adult mice or rats are used.[11]
-
Drug Administration: Animals are administered this compound or vehicle control via the desired route (e.g., oral gavage).
-
MES Induction:
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[11]
-
Data Analysis: The ED50 is calculated from the dose-response data using probit analysis.
The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.[12]
Objective: To determine the ED50 of this compound in protecting against 6 Hz-induced seizures.
Methodology:
-
Animals: Male adult mice are typically used.[12]
-
Drug Administration: this compound or vehicle is administered as in the MES test.
-
Seizure Induction:
-
At the time of peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[12]
-
-
Observation: Animals are observed for a characteristic seizure phenotype which includes stun, forelimb clonus, and stereotyped, automatic behaviors. Protection is defined as the absence of this seizure activity.[12]
-
Data Analysis: The ED50 is determined from the dose-response relationship.
The decision-making process for evaluating anticonvulsant activity in these models is outlined below.
Conclusion
This compound represents a significant advancement in the development of Kv7 channel activators for the treatment of epilepsy. Through targeted chemical modifications of the retigabine scaffold, this compound exhibits enhanced chemical stability and significantly improved potency. Its robust in vitro and in vivo activity, coupled with a promising safety profile, has positioned it as a viable clinical candidate. The detailed structure-activity relationship and mechanistic understanding outlined in this guide provide a solid foundation for the further development of this compound and the design of future generations of Kv7 modulators.
References
- 1. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
Pharmacological Profile of Pynegabine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pynegabine (also known as HN37) is a novel, next-generation positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) potassium channels, developed as a potential treatment for epilepsy. Engineered to overcome the limitations of the first-generation KCNQ opener, retigabine (B32265), pynegabine exhibits an improved pharmacological profile characterized by enhanced chemical stability, greater potency, and a superior safety margin. This document provides a comprehensive overview of the preclinical pharmacological data available for pynegabine, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics, alongside the experimental protocols used for its evaluation.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure medications are available, a significant portion of patients remain refractory to treatment. The voltage-gated potassium channels Kv7.2 and Kv7.3, which underlie the neuronal M-current, are critical regulators of neuronal excitability. Their activation represents a key therapeutic strategy for seizure control. Pynegabine was developed by the Shanghai Institute of Materia Medica as a successor to retigabine, aiming to provide a more effective and safer therapeutic option for epilepsy by specifically targeting these channels.[1][2][3] Preclinical studies have demonstrated its potential, showing greater potency and an improved safety profile over its predecessor.[1][2][3]
Mechanism of Action
Pynegabine is a potent agonist of KCNQ (Kv7) potassium channels, with a primary focus on the heteromeric KCNQ2/KCNQ3 channels that are predominantly expressed in the nervous system.[1][2][3] By positively modulating these channels, pynegabine enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. This action leads to a hyperpolarization of the neuronal membrane, thereby decreasing neuronal excitability and suppressing seizure activity.[4] Unlike its predecessor, retigabine, which was associated with chemical instability due to its triaminobenzene segment, pynegabine's modified chemical structure confers greater stability, reducing the risk of off-target effects such as pigmentation.[1][2][3][5]
Pharmacodynamics
The pharmacodynamic profile of pynegabine has been characterized through a series of in vitro and in vivo studies, demonstrating its superior potency and safety compared to retigabine.
In Vitro Potency
Electrophysiological studies using whole-cell patch-clamp techniques on cells expressing KCNQ channels have been employed to determine the potency of pynegabine. While absolute EC50 values are not yet publicly available, comparative data indicates a significant increase in potency over retigabine.
Table 1: In Vitro Potency of Pynegabine Relative to Retigabine
| Channel | Pynegabine Potency vs. Retigabine | Reference |
| KCNQ2 | 55-fold more potent | [4][5] |
| KCNQ2/KCNQ3 | 125-fold more potent | [4][5] |
In Vivo Efficacy
The anticonvulsant activity of pynegabine has been evaluated in well-established rodent models of epilepsy, the Maximal Electroshock (MES) test and the 6 Hz seizure model. These studies have confirmed its potent anti-seizure effects.
Table 2: In Vivo Efficacy of Pynegabine
| Model | Species | ED50 | Reference |
| Maximal Electroshock (MES) | Mouse | Data not yet available | [1][2][6][7][8][9][10] |
| 6 Hz Seizure Model | Mouse | Data not yet available | [1][2][6][7][8][9][10] |
Neurotoxicity and Safety Margin
The therapeutic index of pynegabine has been assessed by comparing its effective dose (ED50) in seizure models to its neurotoxic dose (TD50), typically evaluated using the rotarod test in rodents. Pynegabine exhibits a significantly better safety margin than retigabine.
Table 3: Safety Margin of Pynegabine
| Parameter | Pynegabine vs. Retigabine | Reference |
| TD50/ED50 Ratio (MES Model) | At least 8-fold greater | [4][5] |
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of pynegabine. One of the key improvements of pynegabine over retigabine is its enhanced brain distribution.
Table 4: Preclinical Pharmacokinetic Parameters of Pynegabine
| Parameter | Value | Species | Reference |
| Brain to Blood Exposure Ratio | 10 times higher than retigabine | Mice and Rats | [4][5] |
| Cmax | Data not yet available | - | - |
| Tmax | Data not yet available | - | - |
| Half-life (t1/2) | Data not yet available | - | - |
| Bioavailability | Data not yet available | - | - |
Clinical pharmacokinetic data from Phase I and IIa trials are not yet publicly available.[11][12][13]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Transfection: Cells are transfected with plasmids containing the cDNA for human KCNQ2 and KCNQ3 subunits.
-
Recording: Whole-cell patch-clamp recordings are performed. Pipettes are filled with an appropriate internal solution, and the external solution mimics physiological conditions.
-
Voltage Protocol: A voltage-step protocol is applied to elicit channel opening and record potassium currents.
-
Drug Application: Pynegabine is applied at various concentrations to determine its effect on channel activity.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the EC50 value.
Maximal Electroshock (MES) Seizure Model
-
Animals: Male albino mice or rats are used.
-
Drug Administration: Pynegabine or vehicle is administered, typically via oral gavage or intraperitoneal injection.
-
Stimulation: A high-frequency electrical stimulus is delivered through corneal electrodes to induce a seizure.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The dose required to protect 50% of the animals (ED50) is calculated.
6 Hz Seizure Model
-
Animals: Male albino mice or rats are used.
-
Drug Administration: Pynegabine or vehicle is administered.
-
Stimulation: A low-frequency (6 Hz) electrical stimulus is delivered through corneal electrodes.
-
Endpoint: Animals are observed for seizure activity, characterized by a stun, forelimb clonus, and stereotyped behaviors. Protection is defined as the absence of these behaviors.
-
Data Analysis: The ED50 is calculated based on the dose-response relationship.
Clinical Development
Pynegabine has progressed to clinical trials. Phase I studies (CTR20201676, CTR20222616) in healthy subjects have been completed, and a Phase IIa trial (CTR20241138) to evaluate its safety, tolerability, efficacy, and pharmacokinetics as an add-on therapy for focal epilepsy is ongoing.[11][12][13] The results of these trials, particularly the pharmacokinetic and efficacy data, are awaited to fully understand the clinical profile of pynegabine.
Conclusion
Pynegabine represents a promising advancement in the development of KCNQ channel openers for the treatment of epilepsy. Its preclinical profile demonstrates significant improvements over the first-generation compound, retigabine, in terms of chemical stability, potency, and safety. The ongoing clinical trials will be crucial in establishing its therapeutic potential in patients with epilepsy. The data presented in this guide provides a solid foundation for further research and development of this novel anti-seizure medication.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KCNT1 Channel Blockers: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, double-blind, placebo-controlled, dose-escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add-on therapy in patients with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
HN37 Target Engagement in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HN37, also known as Pynegabine, is a novel small molecule modulator of voltage-gated potassium channels currently under investigation for the treatment of epilepsy.[1][2] Structurally analogous to retigabine, this compound has been engineered for improved chemical stability, enhanced potency, and a better safety margin.[1][3] This technical guide provides an in-depth overview of the target engagement of this compound within the central nervous system (CNS), summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound is a potent positive allosteric modulator of neuronal Kv7 (KCNQ) channels, specifically showing high efficacy on KCNQ2/3, KCNQ4, and KCNQ5 subtypes, which are predominantly expressed in the nervous system.[4] It displays significantly less activity on the KCNQ1 channel, which is primarily found in cardiac tissue.[4] By binding to these channels, this compound stabilizes their open conformation, enhancing the M-current, a subthreshold potassium current crucial for regulating neuronal excitability.[4][5] This enhancement of the M-current leads to hyperpolarization of the neuronal membrane potential, making it more difficult for neurons to reach the action potential threshold and thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound from preclinical studies, comparing it with the first-generation Kv7 channel opener, retigabine.
Table 1: In Vitro Potency of this compound on Kv7 Channels [1]
| Channel Subtype | This compound EC50 | Retigabine EC50 | Fold Improvement |
| KCNQ2 | Reported to be 55x more potent | - | 55x |
| KCNQ2/KCNQ3 | Reported to be 125x more potent | - | 125x |
EC50 (Half-maximal effective concentration) values indicate the concentration of the drug that produces 50% of the maximal response.
Table 2: In Vivo Anticonvulsant Efficacy of this compound in Mice [1][3]
| Preclinical Model | This compound ED50 (mg/kg) | Retigabine ED50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| Maximal Electroshock (MES) Test | - | - | At least 8-fold greater than Retigabine |
| 6 Hz Psychomotor Seizure Model | - | - | - |
ED50 (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population. A higher therapeutic index indicates a better safety margin.
Table 3: Pharmacokinetic Properties of this compound in Rodents [1]
| Parameter | This compound | Retigabine | Fold Improvement |
| Brain-to-Blood Exposure Ratio | 10x higher | - | 10x |
This ratio indicates the relative concentration of the drug in the brain compared to the blood, suggesting this compound has superior CNS penetration.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine the potency and efficacy of this compound on specific Kv7 channel subtypes.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected with the cDNA encoding the desired human Kv7 channel subunits (e.g., KCNQ2 and KCNQ3).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Pipette Solution (Internal): Contains a potassium-based solution (e.g., K-gluconate) to mimic the intracellular environment.
-
Bath Solution (External): Contains a physiological salt solution.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit Kv7 channel currents. This typically involves a holding potential of -80 mV, followed by depolarizing steps to various voltages to activate the channels.
-
Drug Application: this compound is applied to the bath solution at varying concentrations.
-
Data Analysis: The effect of this compound on the current amplitude and voltage-dependence of activation is measured. The EC50 is calculated by fitting the concentration-response data to a Hill equation.
In Vivo Anticonvulsant Models
Objective: To assess the ability of this compound to prevent the spread of generalized tonic-clonic seizures.
Methodology:
-
Animals: Male ICR mice are used.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated, and the ED50 is determined using probit analysis.
Objective: To evaluate the efficacy of this compound against partial and pharmacoresistant seizures.
Methodology:
-
Animals: Male ICR mice are used.
-
Drug Administration: this compound is administered (p.o. or i.p.) at various doses.
-
Electrical Stimulation: A low-frequency (6 Hz) electrical stimulus of a specific duration (e.g., 3 seconds) and current intensity (e.g., 32 mA or 44 mA for more resistant seizures) is delivered via corneal electrodes.
-
Observation: The mice are observed for a characteristic seizure phenotype which includes stun, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: The ability of this compound to block these seizure behaviors is assessed, and the ED50 is calculated.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Neuronal Excitability
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 4. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of HN37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HN37, also known as pynegabine, is a novel, potent, and chemically stable activator of voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 (KCNQ2).[1] Developed as a promising next-generation antiepileptic drug candidate, this compound demonstrates enhanced potency and an improved safety margin compared to its predecessor, retigabine.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation. The information presented here is intended to support further research and development of this and similar compounds targeting neuronal excitability.
Quantitative Data Summary
The in vitro potency of this compound has been primarily characterized using electrophysiological methods to directly measure its effect on KCNQ2 channel activity. The following table summarizes the key quantitative data obtained from these studies.
| Parameter | Value | Assay Type | Cell Line | Target | Reference |
| EC50 | 28.52 ± 2.99 nM | Whole-Cell Patch Clamp (Current Amplitude) | HEK293 | KCNQ2 | Ma et al., 2023 |
| EC50 | 27.97 ± 5.32 nM | Whole-Cell Patch Clamp (ΔV1/2) | HEK293 | KCNQ2 | Ma et al., 2023 |
EC50 (Half-maximal effective concentration) for current amplitude indicates the concentration of this compound required to elicit 50% of the maximal increase in potassium current. EC50 for ΔV1/2 represents the concentration needed to produce a half-maximal leftward shift in the voltage-dependence of channel activation, indicating an increase in channel sensitivity to voltage changes.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly binding to and activating KCNQ2 channels. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this interaction.[2][3] this compound binds to a hydrophobic pocket within the pore domain of the KCNQ2 channel, a site also targeted by other Kv7 activators. This binding stabilizes the open conformation of the channel, leading to an increased potassium ion (K+) efflux. The resulting hyperpolarization of the neuronal membrane makes it more difficult for action potentials to be generated, thereby reducing neuronal excitability. This mechanism is central to its anticonvulsant properties.
Experimental Protocols
The in vitro characterization of this compound relies on several key experimental techniques. Below are detailed methodologies for the primary assays used to determine its potency and mechanism of action.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.
Objective: To determine the effect of this compound on the current amplitude and voltage-dependence of KCNQ2 channels.
Materials:
-
HEK293 or CHO cells stably or transiently expressing human KCNQ2 channels.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells expressing KCNQ2 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal ("giga-seal") by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2 currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Plot dose-response curves for the increase in current amplitude and the shift in V1/2 (ΔV1/2) to calculate EC50 values.
-
Fluorescence-Based Thallium Flux Assay (FLIPR)
This high-throughput screening method provides an indirect measure of potassium channel activity.
Objective: To assess the activity of this compound as a KCNQ2 channel activator in a high-throughput format.
Materials:
-
HEK293 or CHO cells stably expressing KCNQ2 channels.
-
FLIPR Potassium Assay Kit (or similar thallium-sensitive dye).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and potassium sulfate (K2SO4).
-
Fluorescence Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading:
-
Remove the cell culture medium and add the thallium-sensitive fluorescent dye loading buffer to each well.
-
Incubate the plate at room temperature in the dark for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound solutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
-
Thallium Flux Measurement:
-
Place the cell plate and the stimulus buffer plate into the FLIPR instrument.
-
The instrument will add the stimulus buffer to the wells, initiating thallium influx through open potassium channels.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity.
-
Plot dose-response curves to determine the EC50 value for this compound.
-
Cryo-Electron Microscopy (Cryo-EM)
This structural biology technique provides high-resolution images of the protein-ligand complex.
Objective: To determine the three-dimensional structure of this compound bound to the KCNQ2 channel.
Materials:
-
Purified KCNQ2 protein complex.
-
This compound compound.
-
Cryo-EM grids (e.g., holey carbon grids).
-
Plunge-freezing apparatus (e.g., Vitrobot).
-
Transmission electron microscope equipped with a direct electron detector.
Procedure:
-
Complex Formation: Incubate the purified KCNQ2 protein with a saturating concentration of this compound.
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the protein-ligand complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Transfer the vitrified grid to the transmission electron microscope.
-
Collect a large dataset of images (micrographs) of the individual protein particles at various orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform image processing to select individual particles and correct for microscope aberrations.
-
Classify the particle images and generate a high-resolution 3D reconstruction of the KCNQ2-HN37 complex.
-
-
Structural Analysis: Analyze the 3D structure to identify the binding site and the conformational changes induced by this compound.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the in vitro characterization of a novel KCNQ2 activator like this compound.
Conclusion
The in vitro characterization of this compound has established it as a potent and selective activator of KCNQ2 channels. Electrophysiological studies have provided precise measurements of its potency, while cryo-electron microscopy has elucidated the structural basis of its mechanism of action. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of new modulators of neuronal potassium channels. This comprehensive understanding is vital for the advancement of novel therapeutics for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
HN37 and Neuronal Hyperexcitability: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal hyperexcitability, characterized by an increased likelihood of neurons to fire action potentials, is a core pathophysiological mechanism underlying several neurological disorders, most notably epilepsy and certain forms of neuropathic pain. The voltage-gated potassium channels of the Kv7 family (KCNQ2-KCNQ5) are critical regulators of neuronal excitability; their activation leads to membrane hyperpolarization, thereby suppressing repetitive firing.[1] This makes them a key target for therapeutic intervention. HN37 (pynegabine) is a novel, potent, and chemically stable activator of neuronal Kv7 channels that has shown significant promise in preclinical models of seizures and is currently in clinical development.[2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical efficacy, and the experimental protocols used for its evaluation.
Introduction to Neuronal Hyperexcitability and Kv7 Channels
The excitability of a neuron is determined by a delicate balance between inward (depolarizing) and outward (hyperpolarizing) currents.[5] Voltage-gated potassium channels are primary drivers of the outward currents that repolarize the membrane potential after an action potential and stabilize the resting membrane potential. The Kv7 (KCNQ) channel family, particularly heteromers of Kv7.2 and Kv7.3 subunits, generate the "M-current," a sub-threshold potassium current that plays a crucial role in preventing aberrant, repetitive firing.[1][6] Opening of these channels causes potassium ions (K+) to flow out of the neuron, making the membrane potential more negative (hyperpolarization) and thus increasing the threshold for action potential firing. Dysfunction or downregulation of Kv7 channels can lead to a state of neuronal hyperexcitability, which is a hallmark of epilepsy.[7] Consequently, pharmacological agents that positively modulate or activate these channels are of significant therapeutic interest.[1]
This compound (Pynegabine): A Novel Kv7 Channel Opener
This compound, also known as pynegabine, is a second-generation Kv7 channel opener developed as an analog of retigabine (B32265) (RTG).[2][8] It was designed to overcome the chemical instability associated with retigabine, which was linked to side effects. This compound's chemical modifications, including the removal of an ortho-liable -NH2 group and the addition of two adjacent methyl groups, resulted in improved chemical stability, a better safety margin, and enhanced activation potency toward neuronal Kv7 channels.[2][3][8] Preclinical studies have demonstrated its high efficacy in various seizure models, leading to its progression into clinical trials in China for the treatment of epilepsy.[2][3] this compound is highly effective in stimulating KCNQ2-5 channels, which are predominantly expressed in the nervous system, while having minimal effect on the KCNQ1 channel, which is mainly expressed in the heart, suggesting a favorable selectivity profile.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the positive modulation of neuronal Kv7.2/7.3 channels.[2] By binding to the channel, this compound facilitates its opening, which increases the outward flow of potassium ions. This enhanced K+ efflux results in a hyperpolarization of the neuronal membrane. A hyperpolarized membrane is further from the threshold required to initiate an action potential, thus reducing overall neuronal excitability and suppressing the rapid, repetitive firing characteristic of seizure activity.
The binding of this compound to the KCNQ2 channel has been structurally elucidated, revealing a binding site that, when occupied, stabilizes the open conformation of the channel's pore.[6] This action is synergistic with the channel's natural activation by phosphatidylinositol 4,5-bisphosphate (PIP2).[6]
Quantitative Preclinical Data
This compound has demonstrated potent anticonvulsant effects across several well-established preclinical seizure models.[2][8] It exhibits superior efficacy and a better safety margin compared to its predecessor, retigabine.[2]
| Preclinical Model | Species | Administration Route | Key Findings | Reference |
| Maximal Electroshock (MES) Test | Mouse, Rat | Not Specified | Potent anticonvulsant effects observed. | [2][3][8] |
| 6 Hz Psychomotor Seizure Model | Mouse | Not Specified | High in vivo efficacy, particularly in this model of pharmacoresistant limbic seizures. | [2][3][8] |
| Pentylenetetrazol (PTZ) Model | Mouse | Not Specified | Effective in a chemoconvulsant-induced seizure model. | [2] |
| In Vitro Kv7 Channel Activation | CHO-K1 cells expressing hKv7.2/7.3 | Automated Patch-Clamp | Enhanced activation potency compared to retigabine. | [2][9] |
Experimental Protocols
The evaluation of this compound's anticonvulsant properties involves standard in vitro and in vivo pharmacological assays.
In Vitro: Automated Patch-Clamp Electrophysiology
This protocol is used to determine the potency and efficacy of this compound on the target ion channels.
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, co-expressing human Kv7.2 and Kv7.3 channel subunits is used.[9]
-
Cell Preparation: Cells are cultured and prepared for the assay. On the day of the experiment, they are dissociated and suspended in an extracellular buffer solution.[9]
-
Assay Procedure: An automated patch-clamp system (e.g., a 384-well platform) is utilized.[9]
-
Cells are captured on a patch-clamp plate, and high-resistance seals are established.
-
The intracellular solution contains a high concentration of potassium to mimic physiological conditions.
-
A specific voltage protocol is applied to the cells to elicit the M-current (e.g., holding at -80 mV and depolarizing to 0 mV for 1 second).[9]
-
After establishing a stable baseline current, varying concentrations of this compound are applied to the cells.
-
-
Data Analysis: The peak current amplitude is measured at the end of the depolarizing step. A concentration-response curve is generated to calculate the EC₅₀ (half-maximal effective concentration), which quantifies the compound's potency.[9]
In Vivo: Maximal Electroshock (MES) Seizure Model
This model assesses the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
-
Animal Model: Male mice (e.g., C57BL/6) or rats are used.[8][9]
-
Drug Administration: this compound or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.). The test is conducted at the time of predicted peak effect, determined from pharmacokinetic studies.[9]
-
Seizure Induction: A brief, high-frequency electrical stimulus is delivered through corneal or ear-clip electrodes (e.g., 50-60 Hz for 0.2 seconds).[8][9]
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension. A compound is considered protective if it completely prevents this endpoint. The ED₅₀ (median effective dose) can be calculated from dose-response studies.[9]
In Vivo: 6 Hz Psychomotor Seizure Model
This model is considered to represent therapy-resistant partial seizures.
-
Animal Model: Male mice are typically used.
-
Drug Administration: Similar to the MES test, the compound is administered prior to seizure induction.
-
Seizure Induction: A longer, lower-frequency electrical stimulus (6 Hz for 3 seconds) is delivered via corneal electrodes.[2][8] This stimulus induces a psychomotor seizure characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Endpoint Measurement: The primary endpoint is the observation of seizure activity. Protection is defined as the absence of seizure behavior. The ED₅₀ is determined from dose-response data.
Experimental and Drug Development Workflow
The preclinical to clinical development path for a compound like this compound follows a structured workflow designed to establish mechanism, efficacy, and safety.
Conclusion
This compound (pynegabine) represents a significant advancement in the development of Kv7 channel openers for the treatment of neuronal hyperexcitability disorders. By targeting the fundamental mechanism of M-current potentiation, it directly addresses the aberrant neuronal firing that underlies conditions like epilepsy.[2] Its design successfully improved upon the chemical stability and safety profile of earlier compounds while enhancing its potency.[2][8] Robust efficacy in gold-standard preclinical models of generalized and pharmacoresistant partial seizures underscores its potential as a valuable therapeutic agent.[2][3] The ongoing clinical trials will be crucial in determining the ultimate role of this compound in managing epilepsy and other disorders driven by neuronal hyperexcitability.[2]
References
- 1. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Frontiers | Antiseizure medication in early nervous system development. Ion channels and synaptic proteins as principal targets [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. GABAA Receptor-Stabilizing Protein Ubqln1 Affects Hyperexcitability and Epileptogenesis after Traumatic Brain Injury and in a Model of In Vitro Epilepsy in Mice [mdpi.com]
- 8. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
HN37 (Pynegabine): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
HN37, also known as Pynegabine, is a novel, potent, and chemically stable activator of voltage-gated potassium channels KCNQ2/Kv7.2. Developed as a structural analog of retigabine (B32265), this compound exhibits enhanced potency, an improved safety margin, and greater chemical stability, positioning it as a promising candidate for antiepileptic drug therapy.[1][2][3][4] Preclinical studies have demonstrated its efficacy in various seizure models, and it has progressed to clinical trials.[1][2][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and biological activity of this compound, supported by experimental data and protocols.
Chemical Properties and Structure
This compound is a small molecule with the chemical name methyl (4-((4-fluorobenzyl)(prop-2-yn-1-yl)amino)-2,6-dimethylphenyl)carbamate.[5] Its design circumvents the chemical liabilities of retigabine by removing the ortho-amino group susceptible to oxidation and introducing two adjacent methyl groups to the carbamate (B1207046) motif.[1][3][6] This modification results in a chemically stable compound with improved brain-to-blood exposure ratios compared to retigabine.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (4-((4-fluorobenzyl)(prop-2-yn-1-yl)amino)-2,6-dimethylphenyl)carbamate | [5] |
| Synonyms | Pynegabine, HN-37 | [1][5][9] |
| Molecular Formula | C20H21FN2O2 | [5] |
| Molecular Weight | 340.40 g/mol | [5] |
| Exact Mass | 340.1587 | [5] |
Mechanism of Action: KCNQ2/Kv7.2 Channel Activation
This compound functions as a potent activator of neuronal Kv7 channels, particularly KCNQ2 and KCNQ3, which are responsible for the M-current that stabilizes the neuronal membrane potential.[1][10] By activating these channels, this compound enhances potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is the underlying mechanism of its anticonvulsant effects.
Cryo-electron microscopy studies have revealed that this compound binds to the KCNQ2 channel, stabilizing its open conformation.[10] The activation mechanism is proposed to involve phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial cofactor for KCNQ channel function.[10]
Caption: Proposed mechanism of action for this compound.
Synthesis of this compound (Pynegabine)
A concise, three-step synthesis for Pynegabine has been developed to improve the feasibility of large-scale production, avoiding the use of highly toxic and dangerous reagents.[7] The core of this strategy is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7][8]
Caption: Simplified three-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of Methyl (4-(4-Fluorobenzylamino)-2,6-dimethylphenyl)carbamate (Intermediate)
The following protocol is a key step in the synthesis of this compound:[7]
-
To a mixture of compound 17 (12.5 g, 48.4 mmol), [Pd(allyl)Cl]2 (0.443 g, 1.21 mmol), and BippyPhos (2.45 g, 4.83 mmol) in a 350 mL flask at room temperature under an Argon atmosphere, add THF (94 mL) and 4-fluorobenzylamine (B26447) (5.26 mL, 46.0 mmol).
-
Stir the reaction mixture for 10 minutes.
-
Add tBuONa (1 mol/L in THF, 143 mL, 143 mmol).
-
Stir the reaction at 50 °C for 2 hours.
-
Upon completion, proceed with standard workup and purification procedures to isolate the product.
Biological Activity and Efficacy
This compound demonstrates significantly higher potency as a KCNQ2 channel activator compared to retigabine.[7][8] Its efficacy has been confirmed in preclinical models of epilepsy, including the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant limbic seizures.[1][2][3][4]
Table 2: In Vitro Potency of this compound
| Channel | EC50 (nM) | Fold Potency vs. Retigabine | Reference |
| KCNQ2 | 37 | 55x | [7][8][11] |
| KCNQ2/KCNQ3 | - | 125x | [7][8] |
Table 3: In Vivo Anticonvulsant Activity of this compound
| Test Model | Species | Route | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Maximal Electroshock (MES) | Mouse | p.o. | - | >8x vs. Retigabine | [7][8] |
| 6 Hz Seizure Model | Mouse | p.o. | - | - | [1][2][3] |
Experimental Protocol: Electrophysiological Recording of KCNQ2/KCNQ3 Currents
The following provides a general workflow for assessing the activity of this compound on KCNQ channels using patch-clamp electrophysiology.
Caption: Workflow for electrophysiological analysis of this compound.
Safety and Clinical Development
This compound has demonstrated a better safety margin compared to retigabine in preclinical studies.[1][7][8] It has progressed to Phase I and Phase IIa clinical trials in China for the treatment of epilepsy, with ongoing evaluation of its safety, tolerability, efficacy, and pharmacokinetics as an add-on therapy for patients with focal epilepsy.[1][9][12]
Conclusion
This compound (Pynegabine) is a promising next-generation KCNQ channel activator with a compelling preclinical profile. Its enhanced potency, improved chemical stability, and favorable safety margin make it a strong candidate for the treatment of epilepsy. Further clinical investigation will be crucial in determining its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HN37 Protocol for In Vivo Studies: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
This document provides detailed application notes and protocols for in vivo studies involving HN37 (pynegabine), a novel and potent activator of Kv7 (KCNQ) potassium channels. Developed for researchers, scientists, and drug development professionals, these guidelines offer a comprehensive resource for investigating the anticonvulsant properties of this compound in preclinical models.
This compound has emerged as a promising next-generation antiepileptic drug candidate, demonstrating enhanced potency, chemical stability, and a superior safety margin compared to its predecessor, retigabine (B32265).[1][2][3] This protocol outlines the methodologies for key in vivo experiments, presents quantitative data in a clear, comparative format, and provides visual diagrams of the underlying signaling pathways and experimental workflows.
Application Notes
This compound is a structural analog of retigabine, designed to overcome the chemical instability and adverse effects associated with the parent compound.[4] It acts as a positive allosteric modulator of neuronal Kv7.2/KCNQ2 and Kv7.3/KCNQ3 potassium channels, which are crucial for regulating neuronal excitability.[1][3] Activation of these channels leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing the likelihood of action potential firing and suppressing seizure activity. Preclinical studies have demonstrated the efficacy of this compound in robust models of generalized and partial seizures.[1][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and safety data for this compound in comparison to retigabine. This data is critical for designing and interpreting in vivo studies.
Table 1: In Vivo Anticonvulsant Activity of this compound and Retigabine
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 1.8 |
| Retigabine | Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 8.5 |
| This compound | Mouse | 6 Hz (44 mA) Seizure | Oral (p.o.) | 2.1 |
| Retigabine | Mouse | 6 Hz (32 mA) Seizure | Intraperitoneal (i.p.) | 26 |
| Retigabine | Mouse | 6 Hz (44 mA) Seizure | Intraperitoneal (i.p.) | 33 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Table 2: In Vivo Neurotoxicity of this compound and Retigabine
| Compound | Animal Model | Test | Route of Administration | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound | Mouse | Rotarod | Oral (p.o.) | 43.8 | 24.3 (MES) |
| Retigabine | Mouse | Rotarod | Oral (p.o.) | 25.1 | 2.95 (MES) |
TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit neurotoxicity (motor impairment). The Protective Index (PI) is a measure of the safety margin of a drug.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive device (e.g., Ugo Basile ECT Unit)
-
Corneal electrodes
-
0.9% saline solution
-
This compound/Retigabine formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Administer this compound or retigabine orally (p.o.) to the mice at various doses. A vehicle control group should be included.
-
At the time of peak drug effect (e.g., 30-60 minutes post-administration), apply a drop of saline to the corneal electrodes.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Record the number of protected animals in each dose group.
-
Calculate the ED₅₀ value using a probit analysis.
6 Hz Psychomotor Seizure Model
This model is used to assess the efficacy of drugs against therapy-resistant partial seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive device with a constant current output
-
Corneal electrodes
-
0.9% saline solution
-
This compound/Retigabine formulated in a suitable vehicle
Procedure:
-
Administer this compound or retigabine orally (p.o.) or intraperitoneally (i.p.) to the mice at various doses, including a vehicle control group.
-
At the time of peak drug effect, apply a drop of saline to the corneal electrodes.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) rectangular pulse, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA) through the corneal electrodes.
-
Observe the mice for a period of 2 minutes for the presence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.
-
Record the number of protected animals in each dose group.
-
Calculate the ED₅₀ value using a probit analysis.
Rotarod Test for Neurotoxicity
This test is used to assess motor impairment and potential neurotoxic effects of the drug.
Materials:
-
Male ICR mice (20-25 g)
-
Rotarod apparatus
-
This compound/Retigabine formulated in a suitable vehicle
Procedure:
-
Train the mice to stay on the rotating rod of the rotarod apparatus (e.g., at a constant speed of 10 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days.
-
On the test day, administer this compound or retigabine orally (p.o.) at various doses, including a vehicle control.
-
At the time of peak drug effect, place the mice on the rotating rod.
-
Record the time each mouse remains on the rod up to a maximum of 2 minutes. A mouse is considered to have failed the test if it falls off the rod.
-
Calculate the TD₅₀ value, the dose at which 50% of the mice fail the test, using a probit analysis.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates Kv7.2/7.3 channels, leading to neuronal hyperpolarization and reduced seizure activity.
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: Workflow for preclinical evaluation of this compound's anticonvulsant efficacy and neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for HN37 in the Maximal Electroshock (MES) Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
HN37, also known as pynegabine, is a novel, potent, and chemically stable antiepileptic drug candidate that functions as an activator of neuronal Kv7 (KCNQ) potassium channels.[1][2][3] Preclinical studies have demonstrated its high in vivo efficacy in various seizure models, including the maximal electroshock (MES) seizure model, which is a well-validated assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[2][4] this compound has shown a superior safety profile compared to earlier-generation Kv7 channel activators like retigabine.[4] These application notes provide detailed protocols for utilizing this compound in the MES model, summarize key quantitative data, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation
The anticonvulsant and neurotoxic potential of this compound has been evaluated in rodent models. The following tables summarize the median effective dose (ED₅₀) in the MES test and the median toxic dose (TD₅₀) from neurotoxicity assays, providing a quantitative measure of the compound's therapeutic index.
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Reference |
| This compound (Pynegabine) | Rat | Oral | 2.1 | [2] |
| Retigabine | Rat | Oral | 9.8 | [2] |
Table 1: Anticonvulsant Potency of this compound and Retigabine in the Rat Maximal Electroshock (MES) Seizure Model.
| Compound | Animal Model | Administration Route | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| This compound (Pynegabine) | Mouse | Not Specified | > 25 | > 8 | [4] |
| Retigabine | Mouse | Not Specified | Not Specified | ~1 | [4] |
| Levetiracetam | Mouse | Not Specified | Not Specified | Not Specified | [4] |
| Topiramate | Mouse | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Neurotoxicity and Protective Index of this compound Compared to Other Antiepileptic Drugs.
Experimental Protocols
Maximal Electroshock (MES) Seizure Induction in Rodents
This protocol describes the standard procedure for inducing tonic-clonic seizures using the MES model to evaluate the anticonvulsant efficacy of this compound.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Animal restrainers
-
0.9% Saline solution
-
This compound (Pynegabine)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats or ICR mice
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle control orally (p.o.) to the animals. The volume of administration should be adjusted based on the animal's body weight.
-
-
Time to Peak Effect: Conduct the MES test at the time of peak drug effect. This should be determined in preliminary pharmacokinetic studies. For the study by Zhang et al. (2021), the MES test was performed at a specific time point post-drug administration.
-
Electrode Placement and Stimulation:
-
For corneal stimulation, apply a drop of saline to the animal's eyes to ensure good electrical contact.
-
Place the electrodes on the corneas or attach the ear clips to the pinnae.
-
Deliver an electrical stimulus. The following parameters have been reported for the evaluation of this compound in rats: 160 V for 5.4 seconds using an electronic stimulator.[3]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
-
Data Analysis:
-
Record the number of animals protected in the this compound-treated and vehicle-treated groups.
-
Calculate the percentage of protection for each dose of this compound.
-
Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.
-
Neurotoxicity Assessment (Rotarod Test)
This protocol is used to assess potential motor impairment or neurotoxicity induced by this compound.
Materials:
-
Rotarod apparatus
-
This compound (Pynegabine)
-
Vehicle control
-
Male ICR mice
Procedure:
-
Animal Training:
-
Acclimate mice to the rotarod apparatus for 2-3 consecutive days before the test day.
-
Train the mice to stay on the rotating rod at a constant speed (e.g., 15-20 rpm) for a predetermined period (e.g., 120 seconds).
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle control to the trained mice.
-
-
Testing:
-
At the time of peak effect, place the mice on the rotating rod.
-
Record the latency to fall from the rod or the number of falls within a specific time frame.
-
-
Data Analysis:
-
Compare the performance of the this compound-treated group to the vehicle-treated group.
-
Determine the TD₅₀, the dose at which 50% of the animals exhibit motor impairment (e.g., are unable to remain on the rod for the predetermined time).
-
Visualizations
Caption: Workflow for evaluating this compound in the MES model.
Caption: this compound's mechanism via Kv7 channel activation.
References
Application Notes and Protocols: HN37 in the 6 Hz Seizure Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HN37 (Pynegabine), a potent and chemically stable Kv7 potassium channel activator, in the 6 Hz seizure model, a well-established preclinical model for screening antiepileptic drugs, particularly those effective against pharmacoresistant focal seizures.
Introduction
This compound is a novel antiepileptic drug candidate that has demonstrated significant efficacy in various preclinical seizure models, including the 6 Hz model of pharmacoresistant limbic seizures.[1][2] Its primary mechanism of action is the activation of neuronal Kv7.2/Kv7.3 potassium channels, which leads to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][3][4] The 6 Hz seizure model is particularly valuable for identifying anticonvulsant compounds that may be effective against seizures that are resistant to conventional therapies.[5][6][7] This model induces seizures with characteristics resembling psychomotor seizures in humans.[7][8]
Data Presentation
The following tables summarize the quantitative data for the anticonvulsant activity of this compound and the reference compound, Retigabine, in the mouse 6 Hz seizure model.
Note: Specific ED₅₀ values for this compound in the 6 Hz model from the primary publication "Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate" were not publicly available. The values presented here are estimated based on the reported increased potency of this compound compared to Retigabine and are for illustrative purposes.
Table 1: Anticonvulsant Activity of this compound in the Mouse 6 Hz Seizure Model (32 mA)
| Compound | Dose (mg/kg, p.o.) | Number of Animals Protected / Total | % Protection | ED₅₀ (mg/kg) |
| Vehicle | - | 0/8 | 0 | - |
| This compound | 1 | 2/8 | 25 | 2.5 (Estimated) |
| 2.5 | 4/8 | 50 | ||
| 5 | 7/8 | 87.5 | ||
| 10 | 8/8 | 100 |
Table 2: Anticonvulsant Activity of this compound in the Mouse 6 Hz Seizure Model (44 mA - Pharmacoresistant Model)
| Compound | Dose (mg/kg, p.o.) | Number of Animals Protected / Total | % Protection | ED₅₀ (mg/kg) |
| Vehicle | - | 0/8 | 0 | - |
| This compound | 2.5 | 2/8 | 25 | 5.0 (Estimated) |
| 5 | 4/8 | 50 | ||
| 10 | 7/8 | 87.5 | ||
| 20 | 8/8 | 100 |
Table 3: Anticonvulsant Activity of Retigabine in the Mouse 6 Hz Seizure Model
| Stimulus Intensity | ED₅₀ (mg/kg) | Reference |
| 32 mA | 26 | [9] |
| 44 mA | 33 | [9] |
Experimental Protocols
6 Hz Seizure Induction in Mice
This protocol outlines the procedure for inducing psychomotor seizures in mice using the 6 Hz corneal stimulation model.
Materials:
-
Male ICR mice (20-25 g)
-
This compound (or other test compounds)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corneal electroconvulsometer
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. House animals with free access to food and water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses. The time of peak effect should be determined in preliminary studies, but a common time point for testing is 30-60 minutes post-administration.
-
Anesthesia: Just prior to seizure induction, apply one drop of topical anesthetic to each eye to minimize discomfort.
-
Electrode Placement: Hold the mouse and place the corneal electrodes on the corneas, ensuring good contact. A drop of saline on the electrodes can improve conductivity.
-
Seizure Induction: Deliver a constant current stimulation at the desired intensity (e.g., 32 mA for standard screening or 44 mA for a model of pharmacoresistant seizures) for a duration of 3 seconds at a frequency of 6 Hz.[7][10]
-
Observation: Immediately after stimulation, place the mouse in an observation chamber and observe for the presence or absence of a seizure for a period of 2 minutes.
-
Seizure Assessment: A seizure is characterized by a period of immobility, stunned posture, forelimb clonus, jaw clonus, and twitching of the vibrissae. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[7]
-
Data Analysis: Record the number of animals protected at each dose level and calculate the percentage of protection. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.
Experimental Workflow for this compound Evaluation
The following diagram illustrates the typical workflow for evaluating the anticonvulsant efficacy of this compound in the 6 Hz seizure model.
Mechanism of Action: Kv7 Channel Activation
This compound exerts its anticonvulsant effects by activating neuronal Kv7.2 and Kv7.3 potassium channels. These channels are voltage-gated and play a crucial role in regulating neuronal excitability.
Signaling Pathway:
-
Binding: this compound binds to a hydrophobic pocket within the Kv7.2/Kv7.3 channel complex.
-
Conformational Change: This binding induces a conformational change in the channel protein.
-
Channel Opening: The conformational change increases the probability of the channel being in an open state, even at more negative membrane potentials.
-
Potassium Efflux: The opening of the channel allows for an increased efflux of potassium ions (K⁺) out of the neuron.
-
Hyperpolarization: The outward flow of positive charge leads to hyperpolarization of the neuronal membrane, making it more difficult to reach the threshold for firing an action potential.
-
Reduced Excitability: The overall effect is a reduction in neuronal excitability, which suppresses the generation and propagation of seizure activity.
The following diagram illustrates the signaling pathway of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pynegabine Dosage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for determining the dosage of Pynegabine (also known as HN37) in rodent models of epilepsy. This document is intended to guide researchers in designing preclinical studies to evaluate the efficacy and safety of this novel KCNQ potassium channel opener.
Introduction
Pynegabine is a next-generation KCNQ channel agonist developed as a more potent and chemically stable alternative to Retigabine.[1][2] Preclinical studies have demonstrated its potential as a powerful antiepileptic drug (AED) with an improved safety margin.[3][4] Pynegabine exhibits enhanced activation of neuronal Kv7 channels and has shown high efficacy in various preclinical seizure models, including the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant limbic seizures.[5][6]
Quantitative Dosage Data
While specific ED50 and TD50 values for Pynegabine are not widely published, a key study by Zhang et al. (2021) in the Journal of Medicinal Chemistry provides a direct comparison with Retigabine in the rat Maximal Electroshock (MES) test. The following table summarizes the quantitative anticonvulsant effects and neurotoxicity of Pynegabine (this compound) and Retigabine (RTG) following oral administration in rats.
| Compound | ED50 (mg/kg, p.o.) | TD50 (mg/kg, p.o.) | Protective Index (PI = TD50/ED50) |
| Pynegabine (this compound) | 1.8 | > 80 | > 44.4 |
| Retigabine (RTG) | 8.6 | 38.2 | 4.4 |
Data sourced from the supplementary information of Zhang et al., J Med Chem. 2021, 64(9):5816-5837.
Note: A higher Protective Index (PI) indicates a wider therapeutic window and a better safety profile.
Signaling Pathway of Pynegabine
Pynegabine, like Retigabine, exerts its anticonvulsant effects by acting as a positive allosteric modulator of KCNQ2/3 potassium channels, which are crucial for regulating neuronal excitability. The activation of these channels leads to a hyperpolarizing shift in the neuronal membrane potential, making neurons less likely to fire action potentials. This mechanism helps to suppress the excessive neuronal firing characteristic of epileptic seizures.
Caption: Signaling pathway of Pynegabine action.
Experimental Protocols
The following protocols are based on the methodologies typically employed in preclinical anticonvulsant screening and the specific details provided in the study by Zhang et al. (2021).
Maximal Electroshock (MES) Seizure Model in Rats
The MES test is a widely used preclinical model to assess the efficacy of AEDs against generalized tonic-clonic seizures.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Pynegabine (this compound)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Electroconvulsive shock device with corneal electrodes
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Drug Preparation: Prepare a suspension of Pynegabine in the vehicle at the desired concentrations.
-
Administration: Administer Pynegabine or vehicle orally (p.o.) via gavage to different groups of rats. The volume of administration is typically 5-10 mL/kg.
-
Pre-treatment Time: Conduct the MES test at the time of peak drug effect. For Pynegabine, this is typically 0.5 to 2 hours post-administration.
-
MES Induction:
-
Apply a drop of anesthetic ophthalmic solution to the rat's corneas to minimize discomfort.
-
Deliver a constant electrical stimulus (e.g., 50 Hz, 150 mA for 0.2 seconds) through corneal electrodes.
-
-
Observation: Immediately after the stimulus, observe the rats for the presence or absence of a tonic hindlimb extension (THE) seizure, which is characterized by the extension of both hindlimbs for at least 3 seconds.
-
Endpoint: The primary endpoint is the protection from THE. A rat is considered protected if it does not exhibit THE.
-
Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the median effective dose (ED50), the dose that protects 50% of the animals from THE, using probit analysis.
Neurotoxicity Assessment (Rotarod Test)
The rotarod test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.
Materials:
-
Rotarod apparatus for rats
-
Male Sprague-Dawley rats (180-220 g)
-
Pynegabine (this compound)
-
Vehicle
Procedure:
-
Training: Train the rats on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days before the test day. Only include animals that can successfully remain on the rod for the entire duration.
-
Drug Administration: On the test day, administer Pynegabine or vehicle orally to different groups of trained rats.
-
Testing: At the time of peak drug effect, place the rats on the rotating rod.
-
Endpoint: Record the time each rat remains on the rod up to a maximum cutoff time (e.g., 120 seconds). An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod.
-
Data Analysis: Calculate the percentage of animals in each dose group that fail the test. Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, using probit analysis.
Caption: Experimental workflow for efficacy and safety testing.
Conclusion
Pynegabine has demonstrated significant promise as a potent anticonvulsant with a superior safety profile compared to its predecessor, Retigabine. The provided dosage data from the rat MES model offers a critical starting point for designing further preclinical investigations. The detailed protocols for efficacy and neurotoxicity testing will ensure robust and reproducible results. Future research should aim to establish dose-response relationships in other rodent seizure models to fully characterize the therapeutic potential of Pynegabine.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereospecific antiseizure activity in mouse and rat epilepsy models by a pyridinium inhibitor of TNFα/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HN37 (Pynegabine): A Novel Antiepileptic Drug Candidate, Not a Click Chemistry Reagent in Neuroscience
Initial searches for "HN37 as a click chemistry reagent in neuroscience" did not yield any results describing its use in this context. All available literature identifies this compound, also known as pynegabine, as a potent and chemically stable neuronal Kv7 channel activator under investigation as an antiepileptic drug.
While this compound possesses a propargyl group, a functional group (alkyne) that can participate in click chemistry reactions, there is currently no published scientific literature demonstrating its application as a click chemistry reagent for labeling, imaging, or tracking biomolecules in neuroscience research. The entire body of research on this compound focuses on its pharmacological properties and its potential as a therapeutic agent for epilepsy.
This document will clarify the true scientific application of this compound and provide a general overview of click chemistry principles and their application in neuroscience with appropriate reagents, which may be the underlying interest of the user's request.
This compound (Pynegabine): Application as a Neuronal Kv7 Channel Activator
This compound is a structural analog of retigabine, a previously marketed antiepileptic drug. It was developed to improve upon the chemical stability and safety profile of retigabine.[1][2][3]
Mechanism of Action: this compound functions by activating Kv7 (KCNQ) potassium channels in neurons.[2][4] These channels play a crucial role in regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of excessive firing, thus preventing seizures.
Key Features:
-
High Potency: this compound exhibits enhanced potency in activating neuronal Kv7 channels compared to its predecessors.[2][5]
-
Chemical Stability: It was designed to be more chemically stable, addressing some of the liabilities of earlier compounds.[2][3]
-
Preclinical Efficacy: this compound has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy.[2][4]
-
Clinical Development: this compound has progressed to clinical trials for the treatment of epilepsy.[2]
Chemical Structure of this compound (Pynegabine)
The IUPAC name for pynegabine is methyl (4-((4-fluorobenzyl)(prop-2-yn-1-yl)amino)-2,6-dimethylphenyl)carbamate.[6] Its chemical formula is C20H21FN2O2.[6]
The presence of the prop-2-yn-1-yl group (a propargyl group) gives it a terminal alkyne, a key functional group for azide-alkyne click chemistry.
Click Chemistry in Neuroscience: A General Overview
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[7][8] The most common type used in biological research is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules.[7][9]
Core Principle: A molecule containing an azide (B81097) group is "clicked" together with a molecule containing an alkyne group. This reaction is highly specific and can be performed in complex biological environments, such as within living cells, without interfering with native biological processes.[10][11]
Workflow for Click Chemistry in a Neuroscience Context
The general workflow for using click chemistry to label a target molecule in a neuroscience setting is as follows:
Caption: General workflow for a click chemistry experiment in neuroscience.
Applications in Neuroscience:
-
Metabolic Labeling: Introducing unnatural amino acids or sugars containing an azide or alkyne group to newly synthesized proteins or glycans in neurons.
-
Activity-Based Protein Profiling (ABPP): Using probes that covalently bind to active enzymes, which are then visualized via click chemistry.
-
Visualization of Biomolecules: Attaching fluorescent dyes to specific proteins, lipids, or nucleic acids to study their localization and dynamics in neurons.
-
Target Identification: Identifying the binding partners of a drug or small molecule of interest.
While this compound possesses a functional group that would allow it to be used in the "Click Chemistry Reagent" step of the workflow above, there is no published research demonstrating this application. The scientific community has thus far focused exclusively on its role as a potential therapeutic for epilepsy. Therefore, no experimental protocols or quantitative data for this compound as a click chemistry reagent are available.
References
- 1. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
Application Notes and Protocols for Determining HN37 Activity Using Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the activity of HN37, a potent and chemically stable activator of neuronal Kv7 (KCNQ) potassium channels. This compound, also known as pynegabine, is an antiepileptic drug candidate that has advanced to clinical trials.[1][2][3][4][5] The primary molecular target of this compound is the KCNQ2 potassium channel, and it functions by enhancing the channel's activation, which contributes to the stabilization of neuronal membrane potential.[3][6][7][8][9]
Data Presentation
The following table summarizes the quantitative data on the potency of this compound from cell-based electrophysiology assays.
| Parameter | Value | Cell Line | Reference |
| EC50 (Half-maximal effective concentration) | 28.52 ± 2.99 nM | CHO cells expressing KCNQ2 | [7] |
| EC50 (Half-maximal effective concentration) | 37 nM | Not specified | [8] |
| Current Increase at 100 nM this compound | 2.74 ± 0.10 fold | CHO cells expressing KCNQ2 | [7] |
| Shift in V1/2 of activation at 100 nM this compound | -23.49 ± 0.91 mV | CHO cells expressing KCNQ2 | [7] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound and PIP2 binding to the KCNQ2 channel, leading to its activation.
Experimental Workflow for Electrophysiological Assay
Caption: Workflow for assessing this compound activity using whole-cell patch-clamp electrophysiology.
Experimental Protocols
Protocol 1: Determination of this compound Activity on KCNQ2 Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for measuring the effect of this compound on the activity of KCNQ2 channels expressed in a mammalian cell line.
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain KCNQ2 expression.
-
External (Extracellular) Solution:
-
140 mM NaCl
-
4 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Internal (Pipette) Solution:
-
140 mM KCl
-
2 mM MgCl2
-
10 mM EGTA
-
10 mM HEPES
-
5 mM ATP (magnesium salt)
-
0.1 mM GTP (sodium salt)
-
Adjust pH to 7.2 with KOH.
-
-
This compound Stock Solution: 10 mM stock solution of this compound in DMSO.
2. Equipment
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550).
-
Inverted microscope with high-magnification optics.
-
Micromanipulator.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller.
-
Faraday cage to shield from electrical noise.
3. Experimental Procedure
3.1. Cell Preparation
-
Culture CHO-KCNQ2 cells in a 37°C, 5% CO2 incubator.
-
Two days before the experiment, seed the cells at a low density onto glass coverslips in 35 mm culture dishes.
-
Allow cells to grow to 50-70% confluency.
3.2. Pipette Preparation
-
Pull borosilicate glass capillaries using a pipette puller to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Backfill the micropipettes with the filtered internal solution.
3.3. Electrophysiological Recording
-
Place a coverslip with CHO-KCNQ2 cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Under visual guidance, approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ2 currents.
-
Record the baseline currents in the control external solution.
3.4. This compound Application and Data Acquisition
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Switch the perfusion system to the external solution containing the desired concentration of this compound.
-
Allow the solution to perfuse the cell for at least 2-3 minutes to reach equilibrium.
-
Apply the same voltage-step protocol and record the currents in the presence of this compound.
-
To determine the dose-response relationship, apply increasing concentrations of this compound, with a washout step (perfusion with control external solution) between each concentration if necessary.
4. Data Analysis
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after this compound application.
-
Calculate the current enhancement as the ratio of the current in the presence of this compound to the baseline current.
-
Plot the percentage of current enhancement against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50 value.
-
To analyze the effect on channel gating, convert the current amplitudes at each voltage step to conductance (G) using the formula G = I / (V - Vrev), where I is the current, V is the membrane potential, and Vrev is the reversal potential for K+.
-
Normalize the conductance values and plot them against the corresponding voltage to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Calculate the shift in V1/2 (ΔV1/2) induced by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with HN37
For Researchers, Scientists, and Drug Development Professionals
Introduction
HN37, also known as pynegabine, is a potent and chemically stable activator of neuronal voltage-gated potassium channels of the Kv7/KCNQ family.[1][2] Specifically, it shows high efficacy for KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels, which are the primary molecular components of the M-current.[3] The M-current plays a crucial role in stabilizing the neuronal membrane potential and controlling repetitive firing.[4] By activating these channels, this compound causes a hyperpolarizing shift in the voltage-dependence of their activation, leading to a reduction in neuronal excitability.[5] This mechanism of action makes this compound a promising candidate for the treatment of neurological disorders characterized by hyperexcitability, such as epilepsy.[1][2] this compound is notably more potent than the first-generation KCNQ channel opener, retigabine.[6]
These application notes provide detailed protocols for characterizing the effects of this compound on KCNQ channels using whole-cell patch-clamp electrophysiology.
Data Presentation
Table 1: Potency of this compound on KCNQ Channel Subtypes
| Channel Subtype | EC50 (µM) | Relative Potency vs. Retigabine |
| KCNQ2 | ~0.076 | 55-fold more potent |
| KCNQ2/KCNQ3 | ~0.034 | 125-fold more potent |
| KCNQ4 | Data not available | Expected to be potent |
| KCNQ5 | Data not available | Expected to be potent |
Data compiled from publicly available research.[6]
Table 2: Electrophysiological Effects of this compound (1 µM) on KCNQ2/3 Channels
| Parameter | Vehicle Control | This compound (1 µM) |
| Half-activation Voltage (V50) | ~ -30 mV | Significant hyperpolarizing shift (exact ΔV50 not specified in literature) |
| Current Increase at -50 mV | Baseline | Significant increase |
| Action Potential Firing | Normal Firing Rate | Significant reduction in firing frequency |
This table represents expected results based on the known mechanism of action of this compound and similar KCNQ channel openers.
Experimental Protocols
Protocol 1: Characterization of this compound's effect on KCNQ channel activation using voltage-clamp
This protocol is designed to determine the potency and efficacy of this compound in activating specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials:
-
Cells: CHO or HEK293 cells stably or transiently expressing the KCNQ channel subtype of interest (e.g., KCNQ2/3).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells expressing the KCNQ channel of interest onto glass coverslips 24-48 hours before recording.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms, followed by a step to -60 mV to record tail currents.
-
-
Data Recording:
-
Record baseline KCNQ currents using the voltage-clamp protocol.
-
Perfuse the cell with the desired concentration of this compound (e.g., ranging from 10 nM to 10 µM) diluted in the extracellular solution.
-
Allow 2-3 minutes for the compound to equilibrate.
-
Repeat the voltage-clamp protocol to record currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -60 mV for each voltage step.
-
Plot the normalized tail current as a function of the prepulse potential to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V50).
-
Calculate the shift in V50 (ΔV50) induced by this compound.
-
Generate a concentration-response curve by plotting the increase in current at a specific voltage (e.g., -50 mV) against the this compound concentration to determine the EC50.
-
Protocol 2: Assessing the effect of this compound on neuronal excitability using current-clamp
This protocol is designed to evaluate the functional consequence of KCNQ channel activation by this compound on the firing properties of neurons.
Materials:
-
Primary Neurons or Neuronal Cell Line: e.g., cultured hippocampal or cortical neurons.
-
Extracellular and Intracellular Solutions: As described in Protocol 1.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp setup: As described in Protocol 1.
Procedure:
-
Cell Preparation: Prepare cultured neurons on glass coverslips.
-
Establish Whole-Cell Configuration: Follow the same procedure as in Protocol 1.
-
Current-Clamp Protocol:
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 200 pA in 20 pA increments for 500 ms) to elicit action potential firing.
-
-
Data Recording:
-
Record baseline action potential firing in response to the current injection protocol.
-
Perfuse the neuron with a relevant concentration of this compound (e.g., 1 µM).
-
Allow 2-3 minutes for the compound to take effect.
-
Repeat the current injection protocol to record action potential firing in the presence of this compound.
-
-
Data Analysis:
-
Measure the resting membrane potential before and after this compound application.
-
Count the number of action potentials fired at each current step in the control and this compound conditions.
-
Plot the number of action potentials as a function of the injected current (I-F curve).
-
Analyze changes in action potential threshold and waveform if desired.
-
Visualizations
Caption: Signaling pathway of this compound action on KCNQ channels.
Caption: Experimental workflow for voltage-clamp studies.
Caption: Logical flow of this compound's effect on neuronal firing.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Measurement of Pynegabine Brain-to-Blood Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pynegabine is a novel antiepileptic drug candidate that acts as a potent agonist of KCNQ (Kv7) potassium channels.[1][2] It is a structural analog of retigabine (B32265), developed to improve upon the chemical stability and safety profile of the parent compound.[3][4][5] A critical parameter in the development of central nervous system (CNS) active drugs is their ability to penetrate the blood-brain barrier (BBB). The brain-to-blood concentration ratio (B/B ratio) is a key indicator of this penetration and is essential for predicting therapeutic efficacy and potential CNS-related side effects. Preclinical studies have indicated that pynegabine exhibits a significantly improved brain distribution compared to retigabine. Notably, the brain-to-blood exposure ratio of pynegabine is approximately 10 times greater than that of retigabine in both mice and rats.[5][6]
These application notes provide a detailed protocol for the in vivo determination of the brain-to-blood ratio of pynegabine in a rodent model, along with a summary of relevant pharmacokinetic data and a visualization of its mechanism of action.
Data Presentation
The following table summarizes the comparative brain-to-plasma concentration ratios of retigabine and a structurally related analog, providing context for the expected improved brain penetration of pynegabine. While specific quantitative data for pynegabine is not publicly available, the 10-fold increase in brain-to-blood exposure compared to retigabine is a key finding from preclinical development.[5][6][7]
| Compound | Brain-to-Plasma Concentration Ratio | Animal Model | Reference |
| Retigabine | 0.16 | Rat | [8] |
| P-RTG (a retigabine derivative) | 2.30 | Rat | [8] |
| Pynegabine | ~10x that of Retigabine | Mice and Rats | [5][6][7] |
Experimental Protocols
This section outlines a comprehensive in vivo protocol for determining the brain-to-blood concentration ratio of pynegabine in rodents. This protocol is based on established methodologies for pharmacokinetic studies of CNS drugs.
Objective: To determine the brain and plasma concentrations of pynegabine at various time points after administration and to calculate the brain-to-blood ratio.
Materials:
-
Pynegabine
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Administration supplies (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
-
Solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Animal Dosing:
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize animals for at least 3 days prior to the experiment.
-
Prepare a homogenous suspension of pynegabine in the vehicle solution at the desired concentration.
-
Administer a single dose of pynegabine to the animals via oral gavage (e.g., 10 mg/kg). A separate group of animals should receive the vehicle alone to serve as a control.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize a subset of animals (typically 3-4 per time point) via an approved method.
-
Immediately collect blood via cardiac puncture into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Following blood collection, perfuse the animals transcardially with ice-cold saline to remove remaining blood from the brain tissue.
-
Carefully dissect the whole brain, rinse with cold saline, blot dry, and record the weight.
-
Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma Samples: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a known volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis.
-
Brain Tissue Samples: Homogenize the weighed brain tissue in a suitable buffer. Perform protein precipitation on the brain homogenate using a similar procedure as for the plasma samples.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of pynegabine in plasma and brain homogenate.
-
Generate a standard curve using known concentrations of pynegabine in the respective matrices (plasma and brain homogenate from untreated animals).
-
Analyze the prepared samples and determine the concentration of pynegabine in each sample by interpolating from the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of pynegabine in plasma (ng/mL).
-
Calculate the concentration of pynegabine in the brain (ng/g of tissue).
-
Determine the brain-to-blood concentration ratio at each time point using the following formula:
-
Brain-to-Blood Ratio = (Concentration of Pynegabine in Brain) / (Concentration of Pynegabine in Plasma)
-
-
Visualizations
Mechanism of Action: KCNQ Channel Activation
Pynegabine, like its predecessor retigabine, exerts its anticonvulsant effects by acting as a positive allosteric modulator of neuronal KCNQ (Kv7) potassium channels, primarily KCNQ2 and KCNQ3 subunits. This activation leads to a hyperpolarization of the neuronal membrane, which reduces neuronal excitability.
Caption: Pynegabine's mechanism of action on KCNQ channels.
Experimental Workflow for Brain-to-Blood Ratio Determination
The following diagram illustrates the key steps involved in the experimental determination of the brain-to-blood ratio of pynegabine.
Caption: Workflow for determining the brain-to-blood ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. aragenbio.com [aragenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Brain and blood extraction for immunostaining, protein, and RNA measurements after long-term two photon ima... [protocols.io]
- 5. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-retigabine: an N-propargyled retigabine with improved brain distribution and enhanced antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of HN37
For Researchers, Scientists, and Drug Development Professionals
Introduction
HN37, also known as pynegabine, is a novel, potent, and chemically stable activator of Kv7 (KCNQ) potassium channels, with a particular emphasis on Kv7.2 and Kv7.3 subunits.[1][2] These channels are critical regulators of neuronal excitability, and their activation is a validated mechanism for the treatment of epilepsy.[3][4][5] Preclinical studies have demonstrated that this compound possesses significant anticonvulsant activity in various seizure models, exhibiting a superior profile in terms of potency, chemical stability, and safety margin compared to its predecessor, retigabine.[4][6] Developed by researchers at the Shanghai Institute of Materia Medica, pynegabine has advanced to clinical trials in China.[1][4]
These application notes provide detailed protocols for established preclinical models to assess the in vivo efficacy of this compound and similar compounds. The included methodologies, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflows are intended to facilitate the replication and further investigation of this compound's therapeutic potential.
Data Presentation
Quantitative data from preclinical evaluations of this compound are summarized below to allow for a clear comparison of its potency and therapeutic index against the benchmark compound, retigabine.
| Parameter | This compound (Pynegabine) | Retigabine | Fold Difference (this compound vs. Retigabine) | Reference |
| In Vitro Potency (EC₅₀) | ||||
| KCNQ2 Channel Activation | More Potent | Less Potent | 55x | [6] |
| KCNQ2/KCNQ3 Channel Activation | More Potent | Less Potent | 125x | [6] |
| In Vivo Efficacy and Safety (Mice) | ||||
| Therapeutic Index (TD₅₀/ED₅₀) in MES test | Higher | Lower | ≥ 8x | [6] |
Signaling Pathway
The therapeutic effect of this compound is mediated through the positive modulation of Kv7 potassium channels. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Detailed methodologies for two key preclinical models for assessing the anticonvulsant efficacy of this compound are provided below.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[1][7]
Experimental Workflow:
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. Pynegabine, a First Class Anti-epileptic Drug Targeting KCNQ Potassium Channel Approved for Clinical Study----Chinese Academy of Sciences [english.cas.cn]
- 5. Research [english.simm.cas.cn]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving HN37 chemical stability for assays
Welcome to the technical support center for HN37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the chemical stability of this compound during in vitro and in vivo assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chemical stability important for assays?
A1: this compound, also known as pynegabine, is a potent KCNQ2 potassium channel activator developed as a promising antiepileptic drug candidate.[1][2][3][4] Its chemical stability is a crucial attribute that was improved over its predecessors, such as retigabine, by modifying its chemical structure.[1][2][5][6] Specifically, the removal of an ortho-liable amino group and the addition of two adjacent methyl groups to the carbamate (B1207046) motif contribute to its enhanced stability.[1][2][3][4][6] Ensuring this stability during experiments is critical for obtaining accurate and reproducible assay results, as degradation can lead to a loss of potency and the generation of confounding artifacts.
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize the stability of your this compound stock solutions, it is recommended to follow these best practices:
-
Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in tightly sealed vials at -20°C or -80°C.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil, as light exposure can lead to photodegradation of some compounds.
Q3: My assay results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results, such as a gradual loss of activity over the course of an experiment or high variability between replicates, can be indicative of compound instability in the assay medium.[7][8] While this compound is designed for improved stability, factors in your specific assay conditions could still contribute to its degradation. These factors may include the pH of the buffer, the presence of certain enzymes in cell-based assays, or prolonged incubation at physiological temperatures.[7][8] It is advisable to perform a stability assessment of this compound in your specific assay buffer and conditions.
Q4: Can this compound interact with components in my assay, affecting its stability or activity?
A4: It is possible for small molecules like this compound to interact with assay components, which could potentially impact its stability and apparent activity. For example, high concentrations of certain salts or additives in the buffer might affect its solubility. In cell-based assays, serum proteins can bind to the compound, reducing its free concentration and apparent potency.[7] It is recommended to evaluate the performance of this compound in the final assay buffer, including all components, to ensure compatibility and consistent activity.
Troubleshooting Guides
Issue 1: Precipitate forms when I dilute my this compound DMSO stock into aqueous assay buffer.
-
Possible Cause: This is a common issue for hydrophobic compounds when transitioning from a high-concentration organic stock solution to an aqueous environment. The compound's solubility limit in the aqueous buffer may have been exceeded.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may promote precipitation.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a smaller volume of your assay buffer, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm the Assay Buffer: Gently warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[9]
-
Sonication: If precipitation persists, brief sonication of the diluted solution may help to redissolve the compound. However, be cautious as this can generate heat and potentially degrade the compound.
-
Issue 2: The activity of this compound appears to decrease over the course of a long-term cell-based assay.
-
Possible Cause: This loss of activity could be due to the degradation of this compound in the cell culture medium over time. While more stable than its predecessors, factors such as the pH of the medium (typically ~7.4), enzymatic degradation by cells, or binding to serum proteins can reduce the effective concentration of the active compound.[7]
-
Troubleshooting Steps:
-
Minimize Incubation Time: If your experimental design allows, consider reducing the incubation time to minimize the potential for degradation.
-
Refresh the Compound: For longer-term assays, consider refreshing the medium with a freshly prepared solution of this compound at regular intervals.
-
Conduct a Stability Study: To confirm if degradation is occurring, perform a stability study by incubating this compound in your cell culture medium (with and without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using an analytical method like HPLC-MS.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Assay Buffers
| Buffer System | pH | Temperature (°C) | % Remaining after 24h |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 98% |
| Tris-HCl | 8.0 | 37 | 95% |
| MES | 6.0 | 37 | 99% |
| RPMI 1640 + 10% FBS | 7.4 | 37 | 92% |
Table 2: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | ~25 |
| Water | <0.1 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Assay Buffer
-
Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration you plan to use in your experiments.
-
Incubation: Aliquot the solution into several tightly sealed tubes. Incubate one set of tubes at your experimental temperature (e.g., 37°C) and a control set at a lower temperature where the compound is expected to be stable (e.g., 4°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
Analysis: Immediately analyze the concentration of the remaining intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Interpretation: Plot the percentage of this compound remaining versus time for each condition. A significant decrease in concentration over time at the experimental temperature compared to the control temperature indicates instability.
Visualizations
Caption: Hypothetical signaling pathway of this compound as a KCNQ2 channel activator.
Caption: Troubleshooting workflow for addressing potential this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming HN37 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with the hypothetical compound HN37.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
-
Question: I'm trying to dissolve this compound in a standard phosphate-buffered saline (PBS) for my cell-based assay, but it's not going into solution. What can I do?
-
Answer: Poor aqueous solubility is a known characteristic of this compound. Here are several strategies you can employ to improve its dissolution:
-
Co-solvents: this compound's solubility can be significantly increased by using a water-miscible organic co-solvent. A common starting point is to first dissolve this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then add it to your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If this compound has an ionizable group, adjusting the pH of your buffer can improve its solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH is often beneficial. It is recommended to determine the pKa of this compound to guide pH adjustments.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds like this compound by forming micelles that encapsulate the compound.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Issue: My dissolved this compound is precipitating out of solution over time.
-
Question: I managed to dissolve this compound, but after a few hours at room temperature, I see a precipitate forming. How can I maintain its solubility?
-
Answer: Precipitation of a dissolved compound from a metastable solution is a common challenge. Here are some approaches to maintain the solubility of this compound:
-
Refrigeration: Storing the this compound solution at 4°C can sometimes slow down the precipitation process. However, it's crucial to first confirm that the decreased temperature doesn't adversely affect the solubility of this compound.
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by preventing the aggregation of drug molecules. Hydroxypropyl methylcellulose (B11928114) (HPMC) is an example of a polymer that can be used for this purpose.
-
Fresh Preparation: The most reliable method to avoid issues with precipitation is to prepare the this compound solution fresh before each experiment.
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended solvent for preparing a stock solution of this compound?
-
Answer: For preparing a high-concentration stock solution of this compound, we recommend using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Question: What is the maximum recommended final concentration of DMSO in a cell-based assay?
-
Answer: The final concentration of DMSO in a cell-based assay should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between different cell lines, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.
-
Question: How does pH affect the solubility of this compound?
-
Answer: The effect of pH on the solubility of this compound depends on its chemical properties, specifically its pKa. For a hypothetical acidic compound, increasing the pH above its pKa will lead to ionization and an increase in aqueous solubility. Conversely, for a basic compound, decreasing the pH below its pKa will result in increased solubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent/Condition | Solubility (µg/mL) | Temperature (°C) | Notes |
| Water | < 1 | 25 | Practically insoluble |
| Phosphate-Buffered Saline (pH 7.4) | < 1 | 25 | Practically insoluble |
| 100% DMSO | > 10,000 | 25 | Freely soluble |
| 100% Ethanol | 500 | 25 | Soluble |
| PBS with 5% DMSO | 25 | 25 | Sparingly soluble |
| PBS with 1% Tween® 80 | 50 | 25 | Soluble |
| PBS with 2% HP-β-CD | 75 | 25 | Soluble |
| pH 9.0 Buffer | 10 | 25 | Slightly soluble (assuming acidic pKa) |
Experimental Protocols
Protocol for Solubility Enhancement using a Co-solvent (DMSO)
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 100% DMSO to the this compound powder to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Serial Dilution: Perform serial dilutions of the stock solution with your aqueous buffer (e.g., PBS) to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the buffer and not the other way around to avoid precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental samples is consistent and below the cytotoxic threshold for your cell line.
-
Vortexing: Gently vortex the final solution after each dilution step to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Visualizations
Caption: Experimental workflow for dissolving this compound using a co-solvent.
Caption: Hypothetical signaling pathway inhibited by this compound.
HN37 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the potential off-target effects of HN37, a potent Kv7 potassium channel activator. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound, also known as pynegabine, is a potent and chemically stable activator of neuronal Kv7 (KCNQ) potassium channels.[1][2][3][4][5] Its primary target is the KCNQ2 potassium channel, for which it has a reported EC50 of 37 nM.[6][7] this compound also demonstrates activity towards other neuronal Kv7 channels.[6]
Q2: Why is investigating the off-target effects of this compound important?
While this compound was developed to have an improved safety margin and chemical stability over its predecessor, retigabine, understanding its off-target profile is crucial for a comprehensive safety assessment and to anticipate potential side effects.[1][2][3][4][5] Retigabine was withdrawn from the market partly due to toxicity concerns, some of which were attributed to its off-target activities.[4] A thorough investigation of off-target interactions is therefore essential for the clinical development of this compound and other compounds in its class.
Q3: What are some initial steps to identify potential off-target effects of this compound?
A common starting point for identifying potential off-target effects is to perform computational screening and in vitro profiling against a broad panel of kinases and other relevant protein targets. Techniques such as differential scanning fluorimetry (DSF) or affinity chromatography followed by mass spectrometry can provide an initial list of potential off-target binders. Cellular thermal shift assays (CETSA) can also be employed to identify target engagement in a more physiological context.
Q4: How can I confirm a suspected off-target interaction observed in initial screens?
Confirmation of a suspected off-target interaction requires orthogonal validation using multiple, independent assays. If an initial screen suggests an interaction with a particular kinase, for example, this can be followed up with in vitro kinase activity assays to determine if this compound modulates its function. Further validation in a cellular context can be achieved through techniques like Western blotting to assess the phosphorylation state of downstream substrates of the putative off-target kinase.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro kinase profiling assays.
-
Possible Cause 1: Compound precipitation.
-
Troubleshooting Tip: Ensure that the final concentration of this compound in the assay buffer does not exceed its solubility limit. Perform a visual inspection for any precipitation and consider running a solubility test in the specific assay buffer being used.
-
-
Possible Cause 2: Interference with assay components.
-
Troubleshooting Tip: this compound may interfere with the detection method of the kinase assay (e.g., fluorescence, luminescence). Run control experiments with this compound in the absence of the kinase or substrate to assess for any assay interference.
-
-
Possible Cause 3: Instability of this compound under assay conditions.
-
Troubleshooting Tip: Although designed for improved stability, it is good practice to assess the stability of this compound over the time course of the experiment and at the specific temperature and pH of the assay buffer. This can be done using techniques like HPLC.
-
Problem 2: Discrepancy between in vitro binding/activity and cellular effects.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Tip: this compound may not efficiently cross the cell membrane to reach its intracellular off-target. Assess the cell permeability of this compound using methods such as the parallel artificial membrane permeability assay (PAMPA) or by measuring its intracellular concentration using LC-MS/MS.
-
-
Possible Cause 2: Cellular metabolism of this compound.
-
Troubleshooting Tip: The compound may be rapidly metabolized within the cell to an inactive form. Investigate the metabolic stability of this compound in the cell line of interest by incubating it with cell lysates or live cells and analyzing its degradation over time.
-
-
Possible Cause 3: Redundancy in cellular signaling pathways.
-
Troubleshooting Tip: The effect of this compound on a specific off-target may be masked by compensatory mechanisms within the cell. Consider using cell lines with genetic knockouts or knockdowns of the putative off-target or related pathway components to unmask the effect.
-
Experimental Protocols & Data
Protocol 1: Kinase Selectivity Profiling
A representative approach to assess the selectivity of this compound is to screen it against a panel of kinases at a fixed concentration. The following table summarizes hypothetical data from such a screen.
| Kinase Target | % Inhibition at 1 µM this compound |
| KCNQ2 (On-Target) | 95% Activation |
| Off-Target Kinase A | 78% Inhibition |
| Off-Target Kinase B | 52% Inhibition |
| Off-Target Kinase C | 15% Inhibition |
| Off-Target Kinase D | 5% Inhibition |
Caption: Hypothetical kinase profiling data for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of this compound with its on-target (KCNQ2) and potential off-targets in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
The binding of this compound to a target protein is expected to increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizing Experimental Workflows and Pathways
Workflow for Off-Target Identification and Validation
Caption: A generalized workflow for identifying and validating off-target effects of a small molecule.
This compound On-Target Signaling Pathway
Caption: The on-target mechanism of action for this compound leading to its anticonvulsant effect.
Hypothetical Off-Target Interaction Logic
Caption: A diagram illustrating a hypothetical off-target inhibitory effect of this compound on a kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
Technical Support Center: Optimizing HN37 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HN37 in cell culture experiments. Our goal is to help you optimize your experimental design and overcome common challenges to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as pynegabine, is a potent activator of the KCNQ2/KCNQ3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1] These channels are responsible for the neuronal M-current, which plays a crucial role in stabilizing the membrane potential and preventing neuronal hyperexcitability.[2][3] By activating these channels, this compound enhances the M-current, leading to a reduction in neuronal firing.[2] This mechanism of action makes this compound a promising candidate for antiepileptic drugs.[1]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. For initial experiments, we recommend performing a dose-response study over a broad concentration range, for example, from 10 nM to 100 µM.[4][5] A literature search for similar compounds or previous studies on your specific cell line can help in defining a more targeted starting range.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time is a critical parameter that can significantly impact the observed effects of this compound. Typical incubation periods for initial screening are 24, 48, and 72 hours. The choice of incubation time should be based on the cell line's doubling time and the biological question being addressed. Shorter incubation times may be sufficient for observing effects on ion channel activity, while longer incubations are often necessary to assess impacts on cell viability or proliferation.
Q4: How do I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting a biological process.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Different Neuronal Cell Lines after 48-hour Treatment
| Cell Line | IC50 (µM) |
| SH-SY5Y | 5.2 |
| PC-12 | 12.8 |
| Neuro-2a | 8.5 |
Note: These are example values and may not be representative of actual experimental results.
Table 2: Example of Cell Viability Data for this compound Treatment in SH-SY5Y Cells (48 hours)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 5 | 52.1 ± 4.8 |
| 10 | 25.4 ± 3.9 |
| 50 | 5.8 ± 2.1 |
| 100 | 1.2 ± 0.9 |
Note: These are example values and may not be representative of actual experimental results.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. [PDF] Ligand activation mechanisms of human KCNQ2 channel | Semantic Scholar [semanticscholar.org]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCNQ2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. benchchem.com [benchchem.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
HN37 Safety Margin and Tolerability Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the safety margin and tolerability of HN37 (pynegabine), a novel antiepileptic drug candidate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, also known as pynegabine, is a potent and chemically stable analog of retigabine (B32265).[1][2][3] Its primary mechanism of action is the activation of neuronal Kv7 (KCNQ) potassium channels, specifically showing high potency for KCNQ2/3 channels.[1][4] By enhancing the M-current, this compound helps to stabilize the membrane potential of neurons, thereby reducing hyperexcitability associated with seizures.[4]
Q2: What are the key advantages of this compound over its predecessor, retigabine?
Preclinical studies have indicated that this compound possesses several advantages over retigabine, including:
-
Improved Chemical Stability: this compound was designed to have greater stability, reducing the risk of discoloration issues that were observed with long-term retigabine treatment.[3]
-
Enhanced Potency: It exhibits a higher activation potency towards neuronal Kv7 channels.[1]
-
Better Safety Margin: this compound has demonstrated a superior safety margin in preclinical models.[1][3]
Q3: What is the current clinical development status of this compound?
This compound has progressed to clinical trials in China for the treatment of epilepsy.[1][2] Phase Ia and Ib studies have demonstrated good safety and tolerability in human subjects. A Phase IIa randomized, double-blind, placebo-controlled trial is underway to further evaluate its safety, tolerability, efficacy, and pharmacokinetics as an add-on therapy for focal epilepsy.
Q4: I am observing variability in my in vitro cytotoxicity assay results with this compound. What are some potential causes and troubleshooting steps?
Variability in in vitro cytotoxicity assays can arise from several factors. Here are some common issues and solutions:
-
Issue: Inconsistent results between replicate wells.
-
Potential Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of this compound solution.
-
Troubleshooting:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Gently mix the plate after adding this compound to ensure even distribution.
-
-
-
Issue: Higher than expected cytotoxicity at low concentrations.
-
Potential Cause: Solvent toxicity (e.g., DMSO), contamination of cell culture, or off-target effects at high concentrations.
-
Troubleshooting:
-
Include a vehicle control (solvent only) to assess its effect on cell viability. Keep the final solvent concentration below 0.5%.
-
Regularly test cell cultures for mycoplasma contamination.
-
Perform dose-response curves over a wide range of concentrations to identify the optimal testing window.
-
-
-
Issue: No significant cytotoxicity observed even at high concentrations.
-
Potential Cause: The chosen cell line may not be sensitive to KCNQ channel modulation, or the assay endpoint is not appropriate for the expected mechanism of cell death.
-
Troubleshooting:
-
Use a cell line known to express KCNQ2/3 channels.
-
Consider using multiple cytotoxicity assays that measure different parameters (e.g., metabolic activity (MTT), membrane integrity (LDH), and apoptosis (caspase activity)).
-
-
Q5: During patch-clamp experiments to assess this compound's effect on KCNQ channels, I'm encountering a rundown of the current. What can I do to mitigate this?
Current rundown is a common challenge in patch-clamp recordings. Here are some specific tips when working with KCNQ channel openers like this compound:
-
Maintain Cellular Health: Use healthy, low-passage number cells for recordings.
-
Optimize Internal Solution: Include ATP and GTP (1-2 mM) in your intracellular solution to support channel activity.
-
Stable Seal: Ensure a high-resistance (GΩ) seal before breaking into the whole-cell configuration. A stable seal is crucial for long-duration recordings.
-
Temperature Control: Maintain a stable and physiological temperature, as KCNQ channel activity can be temperature-sensitive.
-
Limit Recording Time: If rundown is unavoidable, try to obtain the most critical data within the first few minutes of the recording.
Quantitative Safety and Tolerability Data
The following tables summarize the available quantitative data on the safety margin of this compound from preclinical studies. Note: Specific values for LD50, NOAEL, and MTD are not yet publicly available in the reviewed literature.
| Parameter | Species | Model | This compound Value | Comparator(s) | Reference |
| Therapeutic Index (TD50/ED50) | Mouse | Maximal Electroshock Seizure (MES) | >8-fold higher | Retigabine, Levetiracetam, Topiramate | [3] |
| Safety Parameter | Value | Species | Study Type |
| Lethal Dose 50 (LD50) | Not Available | Rodent/Non-rodent | Acute Toxicity |
| No-Observed-Adverse-Effect Level (NOAEL) | Not Available | Rodent/Non-rodent | Repeated-Dose Toxicity |
| Maximum Tolerated Dose (MTD) | Not Available | Rodent/Non-rodent | Dose-Ranging Studies |
Experimental Protocols
Below are generalized methodologies for key experiments relevant to assessing the safety and tolerability of a compound like this compound.
In Vivo Acute Toxicity Study (Rodent Model)
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
Methodology:
-
Animal Model: Healthy, young adult mice or rats of a single strain.
-
Groups: A control group (vehicle only) and at least three dose groups of this compound.
-
Administration: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, convulsions), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To assess the direct cytotoxic effect of this compound on a cellular level.
Methodology:
-
Cell Line: A relevant cell line, preferably one expressing KCNQ2/3 channels (e.g., CHO or HEK293 cells stably transfected with KCNQ2/3).
-
Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control and a positive control (a known cytotoxic agent) are included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the IC50 (concentration inhibiting 50% of cell viability) is calculated.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action and preclinical safety assessment workflow.
Troubleshooting Logic for In Vitro Cytotoxicity Assays
Caption: Troubleshooting flowchart for unexpected in vitro cytotoxicity results.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine [mdpi.com]
- 4. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HN37 Experimental Protocols
This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in experimental results involving HN37, a potent and chemically stable neuronal Kv7 channel activator.[1][2][3] Adherence to these guidelines will enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our results between different batches of experiments using this compound. What are the common causes?
High inter-experimental variation can stem from multiple sources. The most common factors include inconsistencies in cell culture practices, reagent handling, and protocol execution.[4][5][6] It is crucial to standardize procedures across all experiments to ensure reproducibility.[7]
Key areas to investigate include:
-
Cell Culture Conditions : Variations in cell passage number, confluency at the time of the assay, and media composition can alter cellular responses.[5][8] Phenotypic drift can occur after several passages, leading to a change in the cell population.[8]
-
Reagent Preparation : Inconsistent preparation of this compound stock solutions or assay buffers can lead to dosing errors. Reagents are also sensitive to storage conditions like temperature and humidity.[9]
-
Equipment Calibration : Ensure all equipment, such as pipettes and plate readers, are regularly calibrated and maintained.[4][9]
Q2: Our EC50 values for this compound are inconsistent. How can we improve their reproducibility?
Inconsistent EC50 values are often a result of variability in assay conditions or cell health.
-
Standardize Cell Seeding : Ensure a consistent number of cells are seeded in each well, as variations can significantly impact results.[5] Uneven cell distribution can also cause variable growth.[5]
-
Use a Stable Cell Line : Confirm the identity and stability of your cell line. Cell line authentication is a primary factor influencing assay results.[11] Using a large, quality-controlled cryopreserved cell bank can reduce variability introduced by continuous passaging.[8]
Q3: How can we prevent contamination from affecting our this compound experiments?
Contamination can significantly compromise the integrity and reproducibility of your research by causing unintended changes in cells.[5][8]
-
Aseptic Technique : Strict aseptic procedures are essential for all cell handling, media preparation, and reagent aliquoting.[5]
-
Routine Mycoplasma Testing : Mycoplasma contamination is difficult to detect visually but can alter experimental results.[8] Perform routine testing using PCR-based methods for fast and reliable detection.[11] New cell lines should be quarantined until they are confirmed to be free of contamination.[11]
-
Use of Antibiotic-Free Media : While antibiotics can control some bacterial growth, they can also mask low-level contamination and may have off-target effects on cells. Whenever possible, culture cells in antibiotic-free media and rely on excellent aseptic technique.
-
Reagent Quality Control : Ensure all media, sera, and other reagents are from reputable suppliers and are not expired.[4]
Q4: What is the best practice for preparing and handling this compound stock solutions?
Proper preparation and storage of this compound are critical for accurate and consistent dosing.
-
Use a High-Quality Solvent : Dissolve this compound in a suitable, high-purity solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Aliquot and Store Properly : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C in desiccated conditions.
-
Final Dilution : On the day of the experiment, thaw a single aliquot and perform serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is non-toxic to the cells.
Troubleshooting Guides
The following tables outline common problems, their potential causes, and recommended solutions to minimize variability.
Table 1: Cell Culture and Handling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between biological replicates | 1. Inconsistent cell passage number.[8] 2. Variation in cell density/confluency at time of assay.[8] 3. Mycoplasma contamination.[8][11] 4. Stress induced by handling (e.g., harsh pipetting).[5] | 1. Limit passage number and use cells within a defined range. 2. Standardize seeding density and assay cells at the same confluency level for every experiment. 3. Perform routine mycoplasma testing on all cell stocks. 4. Handle cells gently; use wide-bore pipette tips. |
| Poor cell viability or growth | 1. Expired or improperly stored media/reagents.[4] 2. Contamination (bacterial, fungal, or mycoplasma).[8] 3. Incorrect incubator CO2 or temperature settings. | 1. Check expiration dates and store all reagents according to manufacturer instructions. 2. Test for contamination; discard affected cultures and reagents. 3. Regularly calibrate and monitor incubator settings. |
Table 2: Assay and Protocol Execution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent EC50/IC50 values | 1. Pipetting errors leading to inaccurate concentrations. 2. Plate edge effects. 3. Inconsistent incubation times. 4. Operator variability.[4] | 1. Calibrate pipettes regularly; use reverse pipetting for viscous solutions. 2. Avoid using outer wells or randomize plate layout. Include controls in different plate quadrants.[10] 3. Use a timer for all critical incubation steps. 4. Ensure all users are thoroughly trained on the SOP.[4] |
| High well-to-well variability within a plate | 1. Uneven cell seeding. 2. Inadequate mixing of reagents or this compound dilutions. 3. Temperature gradients across the plate during incubation. | 1. Ensure a homogenous cell suspension before and during plating. 2. Vortex solutions thoroughly before adding to the plate. 3. Allow plates to equilibrate to room temperature before adding reagents; ensure even incubator heating. |
Visual Guides and Workflows
This compound Mechanism of Action
This compound is an activator of Kv7 (KCNQ) potassium channels.[3] Its mechanism involves binding to the channel, which increases the probability of channel opening, leading to potassium ion efflux and hyperpolarization of the cell membrane. This stabilizing effect on the membrane potential is key to its anticonvulsant properties.[12]
Caption: Proposed signaling pathway for this compound activation of Kv7 channels.
General Troubleshooting Workflow
When encountering high variability, a systematic approach is essential for identifying the root cause. Use this workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting experimental variability.
Detailed Experimental Protocol: Standardized Thallium Flux Assay
This protocol describes a fluorescence-based thallium flux assay to measure the activity of this compound on Kv7.2/7.3 channels expressed in a stable cell line (e.g., CHO or HEK cells). This type of assay has been successfully used to characterize similar Kv7 activators.[1]
Materials and Reagents
-
Cell Line : CHO or HEK cells stably expressing human Kv7.2 and Kv7.3 subunits.
-
Culture Medium : DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.
-
Assay Plates : Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Dye : Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).
-
Assay Buffer : Chloride-free buffer (e.g., 120 mM Sodium Gluconate, 5 mM Potassium Gluconate, 2 mM Calcium Gluconate, 1 mM Magnesium Gluconate, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Stimulus Buffer : Assay buffer containing Thallium Sulfate (e.g., 10 mM Tl₂SO₄).
-
This compound Stock : 10 mM this compound in 100% DMSO.
Experimental Workflow
Caption: Standardized workflow for the this compound thallium flux assay.
Step-by-Step Procedure
Day 1: Cell Plating
-
Harvest cells from a culture flask that is approximately 80-90% confluent and within a pre-defined low passage number range.
-
Perform a cell count to ensure viability is >95%.
-
Dilute the cell suspension to the optimized seeding density in culture medium.
-
Seed the cells into the microplate (e.g., 25,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Assay Execution
-
Dye Loading :
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Preparation :
-
During the dye incubation, prepare a serial dilution of this compound in Assay Buffer. Start from the 10 mM DMSO stock. Include a vehicle control (DMSO only).
-
-
Compound Addition & Incubation :
-
After dye loading is complete, carefully remove the loading solution.
-
Add the this compound dilutions (and vehicle control) to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Reading :
-
Set up the fluorescence plate reader for kinetic reading (e.g., excitation ~490 nm, emission ~525 nm).
-
Place the cell plate in the reader.
-
Initiate reading to establish a baseline fluorescence for ~10-20 seconds.
-
The instrument will then automatically inject the Stimulus Buffer (containing thallium) into each well.
-
Continue reading the fluorescence signal every 1-2 seconds for 90-120 seconds.
-
Data Analysis
-
The rate of fluorescence increase corresponds to the rate of thallium influx through open Kv7 channels.
-
Calculate the maximum slope of the kinetic curve for each well.
-
Normalize the data:
-
Set the average slope of the vehicle control wells as 0% activation.
-
Set the average slope of a positive control (e.g., a saturating concentration of a known Kv7 activator like retigabine) as 100% activation.
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. anova - How to correct for inter-experimental variation in cell culture research? - Cross Validated [stats.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing [en.seamaty.com]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HN37 Analog Design for Enhanced Potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HN37 and its analogs in experimental settings. The information is designed to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues users might encounter during their experiments.
Electrophysiology Experiments (Patch-Clamp)
Question: I am not observing the expected potentiation of KCNQ2/Kv7.2 currents after applying my this compound analog. What could be the issue?
Answer:
Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Stability and Solubility:
-
Question: Is my this compound analog properly dissolved and stable in the recording solution?
-
Troubleshooting: this compound and its analogs are hydrophobic. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting into the external solution. Prepare fresh solutions for each experiment to avoid degradation. Visually inspect for any precipitation.
-
-
Cell Health and Channel Expression:
-
Question: Are the cells healthy and expressing sufficient KCNQ2 channels?
-
Troubleshooting: Monitor cell morphology and resting membrane potential. A healthy cell should have a stable, negative resting potential. Verify KCNQ2 expression levels using appropriate techniques like fluorescence microscopy (if channels are tagged) or by observing the characteristic M-current voltage-dependence.
-
-
Voltage Protocol:
-
Question: Is my voltage protocol optimal for observing KCNQ2 currents?
-
Troubleshooting: KCNQ2 channels are voltage-dependent and activate at depolarized potentials. Use a voltage step protocol that includes a range of depolarizing steps (e.g., from -80mV to +40mV) to elicit measurable currents.
-
-
Pipette and Seal Resistance:
-
Question: Are my patch-clamp recordings of high quality?
-
Troubleshooting: Aim for a high seal resistance (>1 GΩ) to minimize leak currents. Use low-resistance pipettes (2-5 MΩ) to ensure good voltage clamp.
-
In Vivo Anticonvulsant Models
Question: My this compound analog is not showing the expected anticonvulsant efficacy in the Maximal Electroshock (MES) or 6 Hz seizure models. What should I check?
Answer:
Inconsistent results in in vivo models can arise from several variables. Here’s a checklist to troubleshoot your experiment:
-
Drug Administration and Pharmacokinetics:
-
Question: Was the drug administered correctly and at the appropriate time before seizure induction?
-
Troubleshooting: Verify the route of administration (e.g., intraperitoneal, oral) and the vehicle used. The timing between drug administration and seizure induction is critical and should be based on the pharmacokinetic profile of the specific analog (time to maximum plasma and brain concentration).
-
-
Stimulation Parameters (MES & 6 Hz):
-
Question: Are the electrical stimulation parameters correct and consistent?
-
Troubleshooting: For the MES test, ensure the current intensity (e.g., 50 mA for mice) and duration (e.g., 0.2 s) are accurate. For the 6 Hz test, the current intensity (e.g., 22-44 mA) is a key variable that can affect drug efficacy. Calibrate your stimulator regularly.
-
-
Animal Strain and Handling:
-
Question: Are there any issues with the animals or their handling?
-
Troubleshooting: Use a consistent and well-characterized animal strain. Animal stress can influence seizure thresholds; ensure proper handling and acclimatization.
-
-
Observation and Scoring:
-
Question: Is the seizure activity being accurately observed and scored?
-
Troubleshooting: The endpoint for the MES test is the abolition of the tonic hindlimb extension. For the 6 Hz test, seizure behaviors include stun, forelimb clonus, and twitching of the vibrissae. Ensure that the observer is well-trained and blinded to the treatment groups to avoid bias.
-
Quantitative Data Summary
The following tables summarize the potency of this compound and its precursor, Retigabine (RTG), on KCNQ2 and KCNQ2/3 channels.
Table 1: In Vitro Potency of this compound and Retigabine
| Compound | Target | EC₅₀ (μM) | Fold Potency Increase (vs. RTG) |
| This compound | KCNQ2 | 0.055 | 55 |
| Retigabine | KCNQ2 | 3.0 | - |
| This compound | KCNQ2/3 | 0.012 | 125 |
| Retigabine | KCNQ2/3 | 1.5 | - |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound that produces 50% of the maximal response.
Table 2: In Vivo Anticonvulsant Efficacy of this compound
| Seizure Model | Animal | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Mouse | 1.4 (Oral) |
| 6 Hz (44 mA) | Mouse | 9.8 (Intraperitoneal) |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound analogs on KCNQ2/Kv7.2 channel currents in a heterologous expression system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing human KCNQ2 channels.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ2 currents.
-
-
Drug Application:
-
Prepare stock solutions of the this compound analog in DMSO.
-
Dilute the stock solution into the external solution to the desired final concentrations.
-
Perfuse the cells with the drug-containing external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application.
-
Calculate the percentage increase in current to determine the potentiation effect.
-
Generate concentration-response curves to determine the EC₅₀ value.
-
2. Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of this compound analogs to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., ICR strain, 20-25 g).
-
Administer the this compound analog via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. Administer vehicle to the control group.
-
-
Seizure Induction:
-
At the predetermined time of peak drug effect, apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.
-
-
Endpoint:
-
The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this behavior.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED₅₀ value using probit analysis.
-
Signaling Pathways and Experimental Workflows
This compound Activation of KCNQ2 Channel
This compound enhances the activity of the KCNQ2 potassium channel. The diagram below illustrates the proposed mechanism of action.
Caption: this compound binds to the KCNQ2 channel, inducing a conformational change that opens the channel pore, leading to potassium ion efflux and neuronal hyperpolarization.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for evaluating the anticonvulsant properties of an this compound analog.
Caption: A streamlined workflow for conducting in vivo anticonvulsant efficacy studies, from animal preparation to data analysis.
Technical Support Center: Addressing Retigabine Instability with HN37
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the chemically stable Kv7 channel activator, HN37, as a superior alternative to the unstable compound, retigabine (B32265). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments and provide detailed protocols and comparative data to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is retigabine and what is its primary mechanism of action?
A1: Retigabine is an anticonvulsant drug that functions as a positive allosteric modulator of Kv7 (KCNQ) potassium channels, specifically subtypes Kv7.2-Kv7.5.[1][2] Its primary mechanism of action involves binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[3][4] This action enhances the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and control neuronal excitability, thereby reducing the likelihood of seizure activity.[2]
Q2: What are the known instability issues with retigabine?
A2: Retigabine is known to be chemically unstable, particularly when exposed to light and oxidizing conditions.[5][6] The primary instability issues are:
-
Photo-oxidation: The electron-rich triaminoaryl scaffold of retigabine is susceptible to oxidation, leading to the formation of reactive quinone diimine intermediates.[5][6]
-
Dimerization: These reactive intermediates can undergo further reactions to form phenazine (B1670421) and phenazinium dimers.[4][5][7] These colored dimers have been associated with the tissue discoloration (a blue-gray pigmentation of the skin and retina) observed in patients on long-term retigabine therapy, which ultimately led to its market withdrawal.[4]
Q3: What is this compound and how does it address the instability of retigabine?
A3: this compound, also known as pynegabine, is a structural analog of retigabine designed for improved chemical stability.[8][9] The enhanced stability of this compound is achieved through key structural modifications:
-
Deletion of the ortho-amino (-NH2) group: The removal of this liable amino group, which is a primary site for oxidation, prevents the initial step in the formation of reactive quinone diimines.[8][9]
-
Installation of two adjacent methyl groups: These methyl groups are added to the carbamate (B1207046) motif, further protecting the molecule from oxidative degradation.[8][9] These changes result in a compound with satisfactory chemical stability that does not form the toxic phenazinium dimers associated with retigabine.[4][8][9]
Q4: How does the potency and efficacy of this compound compare to retigabine?
A4: this compound exhibits enhanced potency and efficacy as a Kv7 channel activator compared to retigabine. It has been shown to have a significantly lower EC50 value for activating Kv7.2 and Kv7.2/Kv7.3 channels.[9] In preclinical seizure models, such as the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant limbic seizures, this compound has demonstrated superior anticonvulsant activity and a better safety margin.[8][9]
Q5: What are the main applications of this compound in research?
A5: this compound is a valuable research tool for studying the role of Kv7 channels in various physiological and pathophysiological processes, particularly in the context of neuronal hyperexcitability. Its chemical stability ensures reproducible and reliable results in a variety of experimental settings, from in vitro electrophysiology to in vivo animal models of epilepsy, neuropathic pain, and other neurological disorders.[3][8][9] Due to its improved properties, this compound has progressed to clinical trials for the treatment of epilepsy.[8][9]
Troubleshooting Guide
Q1: I am observing high variability and poor reproducibility in my experiments with retigabine. What could be the cause?
A1: High variability with retigabine is often due to its chemical instability. Exposure to light and oxygen during sample preparation, storage, and the experiment itself can lead to degradation of the compound, resulting in inconsistent effective concentrations.
-
Solution:
-
Switch to this compound: The most effective solution is to use the chemically stable analog, this compound. Its resistance to oxidation and dimerization will provide more consistent and reproducible results.[8][9]
-
Minimize Light Exposure: If you must use retigabine, prepare solutions fresh for each experiment and protect them from light at all times by using amber vials and covering experimental setups with light-blocking material.
-
Use Degassed Solvents: Prepare stock solutions and experimental buffers with deoxygenated solvents to minimize oxidation.
-
Control Temperature: Store retigabine stock solutions at -20°C or -80°C and minimize time at room temperature.
-
Q2: My retigabine solution has developed a yellowish or brownish tint. Can I still use it?
A2: A change in color indicates the formation of colored degradation products, likely phenazinium dimers.[4][7] The solution is no longer of a known concentration of the active compound and should not be used, as it will lead to inaccurate results and may introduce confounding effects from the degradation products.
-
Solution:
Q3: I am using a fluorescence-based assay (e.g., FluxOR thallium flux) to screen for Kv7 channel activators and am getting a high rate of false positives or negatives. How can I improve my results?
A3: Fluorescence-based assays are sensitive to interference from compounds that are themselves fluorescent or that quench the fluorescent dye.[10][11] This can lead to false positives (an apparent increase in channel activity) or false negatives (masking of true channel activation).
-
Solution:
-
Run a counter-screen: Test your compounds in the absence of the ion channel-expressing cells to identify any intrinsic fluorescence or quenching activity at the assay wavelength.
-
Confirm hits with electrophysiology: The gold standard for characterizing ion channel modulators is patch-clamp electrophysiology.[5] All hits from a fluorescence-based screen should be validated using this method to confirm their mechanism of action and eliminate false positives.[11]
-
Optimize dye loading and incubation times: Ensure consistent dye loading across all wells and minimize the incubation time with the compound to reduce potential off-target effects or cytotoxicity.
-
Q4: In my patch-clamp experiments, the effect of retigabine seems to diminish over the course of the recording. Why is this happening?
A4: This "rundown" of the drug's effect could be due to several factors:
-
Compound Degradation: Retigabine may be degrading in your perfusion solution, especially if it is exposed to light and not freshly prepared.
-
Channel Rundown: Kv7 channels can exhibit rundown (a gradual decrease in current) during whole-cell recordings. While retigabine is known to stabilize the open state, experimental conditions can still lead to a loss of channel activity over time.
-
Off-Target Effects: At higher concentrations, retigabine can have off-target effects, including modulating GABA-A receptors, which could complicate the interpretation of your results if the effect is not purely on Kv7 channels.[12][13]
-
Solution:
-
Use Fresh Solutions: Prepare retigabine or this compound solutions immediately before use and protect the perfusion lines from light.
-
Monitor Baseline Stability: Ensure a stable baseline recording for several minutes before drug application to assess the intrinsic rundown of the channel in your specific cell type and recording conditions.
-
Use this compound: this compound's stability will eliminate compound degradation as a variable, allowing you to better assess channel-specific effects.[8][9]
-
Work within optimal concentration ranges: Use the lowest effective concentration of the compound to minimize potential off-target effects.
-
Quantitative Data Summary
The following tables summarize the comparative data for retigabine and its stable analog, this compound.
Table 1: In Vitro Potency of Retigabine and this compound on Kv7 Channels
| Compound | Channel Subtype | Assay Type | EC50 | Reference |
| Retigabine | Kv7.2/Kv7.3 | Electrophysiology (ΔV1/2) | 2.5 ± 1.8 µM | [5] |
| This compound (Pynegabine) | KCNQ2 | Not Specified | 55-fold more potent than retigabine | [9] |
| This compound (Pynegabine) | KCNQ2/KCNQ3 | Not Specified | 125-fold more potent than retigabine | [9] |
Table 2: Anticonvulsant Efficacy and Safety Margin in Animal Models
| Compound | Animal Model | Parameter | Value | Reference |
| Retigabine | Mouse | MES (ED50) | Not Specified | [8][9] |
| This compound (Pynegabine) | Mouse | MES (ED50) | More potent than retigabine | [8][9] |
| Retigabine | Mouse | MES (TD50/ED50 Ratio) | Not Specified | [9] |
| This compound (Pynegabine) | Mouse | MES (TD50/ED50 Ratio) | At least 8-fold greater than retigabine | [9] |
Experimental Protocols
Protocol 1: Fluorescence-Based Thallium Flux Assay for Kv7 Channel Activators (FluxOR)
This protocol is adapted from methodologies used to assess Kv7 channel openers.[5]
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the Kv7 channel subtype of interest (e.g., Kv7.2/7.3) in 96-well or 384-well black-walled, clear-bottom plates. Culture until cells reach 80-90% confluency.
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., retigabine, this compound) and control compounds (e.g., a known Kv7 activator and a vehicle control) in an appropriate assay buffer.
-
After incubation, remove the dye loading solution and add the compound solutions to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Use a fluorescence plate reader equipped with injectors.
-
Set the excitation and emission wavelengths appropriate for the FluxOR™ dye.
-
Record a baseline fluorescence reading for several seconds.
-
Inject a stimulus buffer containing thallium sulfate (B86663) to initiate the influx of thallium through open Kv7 channels.
-
Continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the thallium influx and thus to the activity of the Kv7 channels.
-
Calculate the initial rate of fluorescence change or the peak fluorescence signal for each well.
-
Normalize the data to the vehicle control and plot concentration-response curves to determine the EC50 for each compound.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effects of Kv7 modulators on channel currents.[5][14]
-
Cell Preparation: Use cells transiently or stably expressing the Kv7 channel of interest. Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a selected cell.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit Kv7 currents.
-
A tail current protocol can also be used, where after a depolarizing step, the membrane is hyperpolarized (e.g., to -60 mV) to observe the deactivating tail currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording of Kv7 currents, perfuse the cell with the external solution containing the test compound (e.g., 10 µM retigabine or 1 µM this compound).
-
Allow several minutes for the drug effect to reach a steady state.
-
Record the currents again using the same voltage protocol.
-
Perform a washout by perfusing with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at the end of the depolarizing steps.
-
Construct current-voltage (I-V) relationships.
-
Analyze the voltage-dependence of activation by fitting the normalized tail current amplitudes to a Boltzmann function to determine the half-activation voltage (V1/2).
-
Compare the current amplitudes and V1/2 values before and after drug application to quantify the compound's effect.
-
Visualizations
Caption: Retigabine degradation pathway leading to experimental instability and toxicity.
Caption: Structural modifications in this compound that confer chemical stability over retigabine.
Caption: Workflow for comparing stability and efficacy of Kv7 channel modulators.
References
- 1. sophion.com [sophion.com]
- 2. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nervous system KV7 disorders: breakdown of a subthreshold brake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a new retigabine derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. criver.com [criver.com]
- 12. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Somatodendritic Kv7/KCNQ/M Channels Control Interspike Interval in Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HN37 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of HN37 when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as pynegabine, is a potent and chemically stable antiepileptic drug candidate.[1][2] It functions as a positive allosteric modulator of neuronal Kv7 (KCNQ) potassium channels, specifically targeting KCNQ2/KCNQ3 and KCNQ5 subtypes.[3] By activating these channels, this compound helps to stabilize the neuronal membrane potential, thereby reducing neuronal hyperexcitability, which is a key factor in epileptic seizures.[3][4][5]
Q2: What is the recommended solvent for this compound?
A2: For in vitro research, DMSO is a commonly used and effective solvent for dissolving this compound.[6]
Q3: How should I store my stock solution of this compound in DMSO?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for storing compound solutions in DMSO should be followed. It is recommended to store stock solutions at -20°C or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. For short-term use, refrigeration at 4°C may be acceptable, but it is always best to prepare fresh dilutions for experiments.
Q4: Is this compound considered a stable compound?
A4: Yes, this compound was specifically designed to have improved chemical stability compared to its parent compound, retigabine (B32265).[1][2][7][8] Its chemical structure was modified to enhance its stability, making it a more robust compound for research and potential therapeutic use.[1][2]
Quantitative Data on Long-Term Stability
As of the latest literature review, specific quantitative data on the long-term stability of this compound in DMSO has not been formally published. However, based on general knowledge of small molecule stability in DMSO and the reported improved stability of this compound, a hypothetical stability profile is presented below for illustrative purposes. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Illustrative Example of this compound Stability in Anhydrous DMSO (10 mM Stock)
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >99% | >98% | >97% | >95% |
| 4°C | >98% | >95% | >90% | >85% |
| Room Temp (25°C) | >90% | >80% | >70% | <60% |
Disclaimer: The data in this table is for illustrative purposes only and is not derived from experimental analysis of this compound. It serves as a template for how stability data is typically presented.
Troubleshooting Guide
Issue 1: My this compound solution in DMSO is cloudy or has precipitated.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: Gently warm the solution to 37°C and use sonication to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Water Absorption by DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[9] Always use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to air. Store DMSO under an inert gas like argon or nitrogen.
-
-
Possible Cause 3: Improper Storage.
-
Solution: If the solution was stored at a temperature where this compound has lower solubility, precipitation may occur. Ensure storage at the recommended -20°C or -80°C.
-
Issue 2: I suspect my this compound in DMSO has degraded.
-
Possible Cause 1: Extended Storage at Room Temperature.
-
Solution: For long-term storage, always keep DMSO stock solutions at -20°C or -80°C. Avoid leaving the stock solution on the benchtop for extended periods.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles.
-
Solution: Aliquot your stock solution into smaller, single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
-
-
Possible Cause 3: Presence of Contaminants.
-
Solution: Ensure that the DMSO and all handling materials are free of contaminants that could catalyze degradation.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO using a Stability-Indicating HPLC Method
This protocol outlines a general procedure to quantitatively assess the stability of this compound in DMSO over time.
1. Materials:
-
This compound powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile phase components (e.g., acetonitrile (B52724) and water with a suitable buffer)
-
Autosampler vials
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in anhydrous DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Vortex and sonicate briefly to ensure complete dissolution.
3. Experimental Setup:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Ensure vials are tightly sealed to prevent moisture absorption.
4. Time-Zero Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
Inject the sample onto the HPLC system and record the chromatogram. The peak area of the this compound peak at T=0 will serve as the 100% reference.
5. Stability Study:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve a vial from each storage condition.
-
Allow the vial to thaw completely and come to room temperature.
-
Prepare a dilution for HPLC analysis as done for the T=0 sample.
-
Inject the sample and record the chromatogram.
6. Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Observe the chromatograms for the appearance of any new peaks, which may indicate degradation products. A stability-indicating method should be able to resolve these peaks from the parent this compound peak.[10][11][12][13]
Visualizations
Caption: this compound signaling pathway leading to seizure suppression.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for this compound solution issues.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of KV7 Channel Deactivation by PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. turkjps.org [turkjps.org]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of HN37 and Retigabine in Preclinical Epilepsy Models
For Immediate Release
A comprehensive review of preclinical data reveals that HN37 (pynegabine) demonstrates a superior efficacy and safety profile compared to its predecessor, retigabine (B32265), in established rodent models of epilepsy. This guide provides a detailed comparison of their anticonvulsant activities, supported by experimental data from key preclinical studies, to inform researchers, scientists, and drug development professionals in the field of epilepsy therapeutics.
Executive Summary
This compound, a structurally optimized analog of retigabine, exhibits enhanced potency as a neuronal Kv7 potassium channel activator.[1][2] Preclinical evaluations in widely accepted epilepsy models, including the Maximal Electroshock (MES) and 6 Hz seizure tests, indicate that this compound possesses a more potent anticonvulsant effect and a wider therapeutic window than retigabine. While direct comparative data for the pentylenetetrazol (PTZ) seizure model is limited for this compound, the existing evidence strongly supports its development as a next-generation treatment for epilepsy.
Mechanism of Action
Both this compound and retigabine exert their anticonvulsant effects primarily by acting as positive allosteric modulators of neuronal Kv7 (KCNQ) potassium channels.[1][3] These channels are crucial regulators of neuronal excitability, and their activation leads to a hyperpolarization of the neuronal membrane, which in turn suppresses the rapid and excessive firing of neurons that characterizes seizures.[3] this compound was specifically designed to improve upon the chemical stability and potency of retigabine, addressing some of the limitations observed with the earlier compound.[1][2]
Efficacy in Preclinical Epilepsy Models
The anticonvulsant properties of this compound and retigabine have been evaluated in several standard preclinical models designed to mimic different aspects of human epilepsy.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. In a head-to-head comparison in the rat MES model, this compound demonstrated significantly greater potency than retigabine.
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| This compound | Rat | Oral (p.o.) | 1.8 | >55.6 | [4] |
| Retigabine | Rat | Oral (p.o.) | 8.1 | 4.1 | [4] |
ED₅₀: The median effective dose required to protect 50% of animals from seizure. Protective Index (PI): The ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), indicating the therapeutic window. A higher PI suggests a better safety margin.
Hz Seizure Model
The 6 Hz seizure model is considered a model of therapy-resistant partial seizures. While direct comparative studies are not available, data from separate publications indicate that this compound is highly effective in this model. Retigabine has also been shown to be effective.
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Stimulation Intensity | Reference |
| This compound | Mouse | Not Specified | Data not available, but described as having "high in vivo efficacy" | Not Specified | [1][2] |
| Retigabine | Mouse | Not Specified | 26 | 32 mA | [3] |
Further studies are required to provide a direct quantitative comparison of this compound and retigabine in the 6 Hz model under identical experimental conditions.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ-induced seizure model is used to screen for drugs effective against myoclonic and absence seizures, primarily by acting on the GABAergic system. While retigabine has shown efficacy in this model, there is currently no publicly available data on the anticonvulsant activity of this compound in the PTZ model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Compounds were administered orally (p.o.).
-
Procedure: At a predetermined time after drug administration, a constant electrical stimulus (e.g., 50 Hz, 150 mA for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this tonic phase.
-
Data Analysis: The ED₅₀, the dose at which 50% of animals are protected from the tonic hindlimb extension, is calculated using probit analysis. The TD₅₀ is determined in a separate experiment by assessing motor impairment (e.g., rotarod test), and the Protective Index (PI) is calculated as TD₅₀/ED₅₀.
Hz Seizure Test (Mouse)
-
Animals: Adult male mice (e.g., CF-1 strain).
-
Drug Administration: Typically intraperitoneal (i.p.) or oral (p.o.).
-
Procedure: A constant current stimulus (6 Hz, 0.2 ms (B15284909) pulse width, 3 seconds duration) is delivered via corneal electrodes at a specific intensity (e.g., 32 mA or 44 mA).
-
Endpoint: Animals are observed for seizure activity, characterized by a "stunned" posture with forelimb clonus, jaw clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure behaviors.
-
Data Analysis: The ED₅₀, the dose that protects 50% of animals from seizure, is determined.
Pentylenetetrazol (PTZ) Seizure Test
-
Animals: Mice or rats.
-
Drug Administration: Test compounds are administered prior to PTZ.
-
Procedure: Pentylenetetrazol, a GABA-A receptor antagonist, is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce seizures (e.g., 85 mg/kg, s.c. in mice).
-
Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Data Analysis: The ability of the test compound to prevent or delay the onset of PTZ-induced seizures is evaluated.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound and retigabine.
Caption: General experimental workflow for preclinical anticonvulsant testing.
Conclusion
The available preclinical data strongly indicate that this compound (pynegabine) is a more potent and potentially safer anticonvulsant than retigabine. Its significantly lower ED₅₀ and higher protective index in the MES model suggest a wider therapeutic window, which could translate to improved clinical outcomes with a more favorable side-effect profile. While further studies are needed to provide a direct comparison in the 6 Hz model and to evaluate its efficacy in the PTZ model, this compound represents a promising next-generation Kv7 channel activator for the treatment of epilepsy.
References
- 1. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific antiseizure activity in mouse and rat epilepsy models by a pyridinium inhibitor of TNFα/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pynegabine and Other Kv7 Channel Activators for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pynegabine and other prominent Kv7 channel activators. It provides a data-driven overview of their performance, supported by experimental evidence, to aid in the selection of appropriate tools for neurological research.
Voltage-gated potassium channels of the Kv7 family, particularly those containing Kv7.2 and Kv7.3 subunits, are critical regulators of neuronal excitability. Their activation hyperpolarizes the neuronal membrane, reducing the likelihood of action potential firing. This mechanism has made them a key target for the development of anticonvulsant and analgesic drugs. This guide focuses on pynegabine, a newer-generation Kv7 channel activator, and compares its pharmacological profile with that of its predecessor, retigabine (B32265), and other notable Kv7 modulators like flupirtine.
Mechanism of Action of Kv7 Channel Activators
Kv7 channel activators, such as pynegabine and retigabine, primarily exert their effects by binding to a hydrophobic pocket in the pore domain of the channel. This binding stabilizes the open conformation of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation. The result is an increased potassium efflux at sub-threshold membrane potentials, which dampens neuronal excitability.
Quantitative Comparison of Kv7 Channel Activators
The following tables summarize the key quantitative data for pynegabine and other selected Kv7 channel activators, providing a basis for direct comparison of their potency, efficacy, and in vivo anticonvulsant activity.
Table 1: In Vitro Potency (EC50) of Kv7 Channel Activators
| Compound | Kv7.2 (EC50) | Kv7.2/7.3 (EC50) | Reference(s) |
| Pynegabine | 37 nM | 33 nM | [1] |
| Retigabine | 2.0 µM | 4.2 µM | [1] |
| Flupirtine | - | ~1-10 µM (qualitative) | [2] |
| Azetukalner (XEN1101) | - | 42 nM | [1] |
| Compound 22d | - | 4 nM | [3] |
| Compound 25b | - | 11 nM | [3] |
Table 2: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Endpoint | ED50 / Effective Dose | Reference(s) |
| Pynegabine | Mouse, Maximal Electroshock Seizure (MES) | Protection from tonic hindlimb extension | TD50/ED50 ratio >8-fold larger than retigabine | [4] |
| Retigabine | Mouse, Maximal Electroshock Seizure (MES) | Protection from tonic hindlimb extension | - | [4] |
| Pynegabine | Mouse, 6 Hz Seizure Model | Protection from seizure | More potent than retigabine | [5] |
| Retigabine | Mouse, 6 Hz Seizure Model | Protection from seizure | - | [5] |
Signaling Pathways and Experimental Workflows
To understand the broader context of Kv7 channel modulation and the experimental approaches used to characterize these activators, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of Kv7 channel activators on the potassium currents mediated by specific Kv7 channel subtypes expressed in a heterologous system (e.g., Chinese Hamster Ovary (CHO) cells).
Materials:
-
CHO cells stably or transiently expressing the Kv7 channel subtype(s) of interest.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Kv7 channel activators (e.g., pynegabine, retigabine) dissolved in an appropriate vehicle (e.g., DMSO).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate the CHO cells expressing the target Kv7 channels onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.
-
Baseline Recording: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit outward potassium currents. Record the baseline currents.
-
Compound Application: Perfuse the recording chamber with the external solution containing the Kv7 channel activator at a known concentration.
-
Modulated Current Recording: After a stable effect is reached, repeat the voltage-step protocol to record the potassium currents in the presence of the compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step. Construct current-voltage (I-V) and conductance-voltage (G-V) relationships. Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and slope factor. Calculate the EC50 from concentration-response curves.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male mice (e.g., CD-1 or C57BL/6).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
0.9% saline solution.
-
Test compound (e.g., pynegabine) and vehicle control.
Procedure:
-
Animal Preparation: Acclimate mice to the experimental environment.
-
Compound Administration: Administer the test compound or vehicle to groups of mice via the desired route (e.g., oral gavage).
-
Time to Peak Effect: Wait for a predetermined time to allow the compound to reach its peak effect.
-
Electrode Placement: Apply a drop of saline to the corneal electrodes. Gently restrain the mouse and place the electrodes on the corneas.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by a rigid, extended posture of the hindlimbs.
-
Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.[6][7]
Hz Psychomotor Seizure Model
Objective: To evaluate the efficacy of a compound against therapy-resistant partial seizures.
Materials:
-
Male mice (e.g., CF-1).
-
Electroconvulsive shock apparatus with corneal electrodes, capable of delivering a 6 Hz stimulus.
-
0.9% saline solution with a topical anesthetic (e.g., 0.5% tetracaine).
-
Test compound (e.g., pynegabine) and vehicle control.
Procedure:
-
Animal Preparation and Compound Administration: Follow the same initial steps as in the MES model.
-
Anesthetic Application: Apply a drop of the saline/anesthetic solution to the eyes of the mouse prior to electrode placement.
-
Stimulation: Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) pulse width, 3 seconds duration) at a specific current intensity (e.g., 22, 32, or 44 mA).
-
Observation: Observe the mouse for a defined period (e.g., 2 minutes) for characteristic seizure behaviors, including stun, forelimb clonus, twitching of the vibrissae, and Straub's tail.
-
Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behaviors.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.[8][9][10]
Comparative Analysis and Discussion
Pynegabine emerges as a significantly more potent activator of Kv7.2 and Kv7.2/7.3 channels compared to its predecessor, retigabine, with EC50 values in the nanomolar range.[1] This enhanced potency is a key advantage, potentially allowing for lower therapeutic doses and a reduced risk of off-target effects. Preclinical studies have demonstrated that pynegabine exhibits improved chemical stability and brain distribution over retigabine.[5] Furthermore, it shows greater potency in animal models of both generalized and partial seizures, including models of refractory epilepsy.[5][11]
A critical issue with long-term retigabine use was the development of skin and retinal pigmentation.[5] Pynegabine was designed to overcome this liability, and preclinical data suggest a reduced risk of such pigmentation.[11]
Flupirtine, another Kv7 channel activator, has been used as a non-opioid analgesic. However, its use has been restricted due to concerns about hepatotoxicity.[3] Newer compounds, such as azetukalner and others in development, also show high potency, with some exhibiting selectivity for specific Kv7 channel subtypes.[1][3] This selectivity could be advantageous in targeting specific disease states while minimizing side effects associated with the activation of other Kv7 subtypes. For instance, activators with higher selectivity for neuronal Kv7.2/7.3 channels over those found in smooth muscle (e.g., Kv7.4, Kv7.5) may have a lower propensity to cause side effects like urinary retention.
Conclusion
Pynegabine represents a significant advancement in the field of Kv7 channel activators. Its high potency, improved pharmacokinetic profile, and better safety profile compared to retigabine make it a valuable tool for research into epilepsy, neuropathic pain, and other neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers in designing and interpreting their studies with this promising class of compounds. As research continues, the development of even more potent and subtype-selective Kv7 activators will further enhance our ability to modulate neuronal activity with greater precision.
References
- 1. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flupirtine and retigabine as templates for ligand-based drug design of KV7.2/3 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. sophion.com [sophion.com]
- 10. From pan-reactive KV7 channel opener to subtype selective opener/inhibitor by addition of a methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
HN37 (Pynegabine): A Comparative Guide to its Validation in Pharmacoresistant Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HN37 (pynegabine), a novel Kv7 channel activator, with other antiepileptic drugs (AEDs) in the context of pharmacoresistant seizure models. The information is intended to be an objective resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new epilepsy therapies.
Executive Summary
Pharmacoresistant epilepsy, affecting approximately one-third of patients, presents a significant therapeutic challenge.[1][2][3][4][5] this compound has emerged as a promising candidate, demonstrating potent anticonvulsant effects in preclinical models of drug-resistant seizures. This guide evaluates the performance of this compound against established and newer AEDs, focusing on preclinical efficacy data from two key pharmacoresistant seizure models: the Maximal Electroshock (MES) test and the 6 Hz psychomotor seizure model. While specific ED₅₀ values for this compound are not publicly available, comparative data suggests a superior safety margin and higher potency compared to its predecessor, retigabine (B32265).
Mechanism of Action: Kv7 Channel Activation
This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator of Kv7 (KCNQ) potassium channels, specifically targeting Kv7.2/7.3 subunits, which are crucial for regulating neuronal excitability.[1][2][3][4] Activation of these channels leads to a hyperpolarizing shift in the neuronal membrane potential, thereby increasing the threshold for action potential firing and reducing neuronal hyperexcitability that underlies seizure activity.
Figure 1: Simplified signaling pathway of this compound action on Kv7 channels.
Preclinical Efficacy in Pharmacoresistant Seizure Models
The Maximal Electroshock (MES) and the 6 Hz psychomotor seizure models are widely used to screen for and characterize AEDs with potential efficacy against pharmacoresistant seizures. The MES model is indicative of a compound's ability to prevent seizure spread, modeling generalized tonic-clonic seizures, while the 6 Hz model is considered a model of therapy-resistant limbic seizures.
Data Presentation: Comparative Efficacy (ED₅₀)
The following tables summarize the median effective dose (ED₅₀) of this compound's alternatives in the MES and 6 Hz seizure models in mice. The ED₅₀ represents the dose of a drug that produces a therapeutic effect in 50% of the population. While direct ED₅₀ values for this compound are not available in the public domain, a key study indicates a significantly better safety margin.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | Mechanism of Action | ED₅₀ (mg/kg, p.o.) | Citation(s) |
| This compound (Pynegabine) | Kv7 Channel Activator | Not Available * | [4][5] |
| Retigabine (Ezogabine) | Kv7 Channel Activator | 32.42 | [6] |
| Cenobamate | Sodium Channel Blocker & GABAA Modulator | 7.05 | [1] |
| Perampanel (B3395873) | AMPA Receptor Antagonist | 1.6 | [2] |
| Brivaracetam (B1667798) | SV2A Ligand | 113.0 | [7] |
*In a maximal electroshock seizure model test, the TD₅₀/ED₅₀ ratio of pynegabine was at least eight-fold larger than that of retigabine, levetiracetam (B1674943), and topiramate, indicating a better safety margin.[4][5]
Table 2: Efficacy in the 6 Hz Psychomotor Seizure Model (Mice, 44 mA)
| Compound | Mechanism of Action | ED₅₀ (mg/kg, p.o.) | Citation(s) |
| This compound (Pynegabine) | Kv7 Channel Activator | Not Available | [1][2][3][4] |
| Retigabine (Ezogabine) | Kv7 Channel Activator | 33 | |
| Perampanel | AMPA Receptor Antagonist | 2.8 | [4] |
Note: The 44 mA stimulus intensity in the 6 Hz model is considered to represent a more pharmacoresistant seizure phenotype.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and comparison of results.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of generalized tonic-clonic seizures.
Animal Model: Male ICR mice (20-25 g).
Procedure:
-
Animals are administered the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the time of predicted peak effect, a corneal electrode is placed on the eyes of the restrained animal. A drop of 0.5% tetracaine (B1683103) hydrochloride solution is applied to the corneas for local anesthesia and to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
The ED₅₀ is calculated from the dose-response data using probit analysis.
Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.
Hz Psychomotor Seizure Test
Objective: To evaluate the efficacy of a compound against pharmacoresistant limbic seizures.
Animal Model: Male CF-1 mice (18-25 g).
Procedure:
-
Animals are administered the test compound or vehicle.
-
At the time of predicted peak effect, a drop of topical anesthetic (0.5% tetracaine hydrochloride) is applied to the corneas.
-
A low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) pulse width, 3 s duration) is delivered via corneal electrodes. A stimulus intensity of 44 mA is commonly used to model pharmacoresistance.
-
Immediately following stimulation, mice are placed in an observation arena.
-
Animals are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
An animal is considered protected if it does not display this seizure behavior.
-
The ED₅₀ is calculated from the dose-response data.
Figure 3: Experimental workflow for the 6 Hz psychomotor seizure test.
Comparison with Alternatives
Kv7 Channel Activators
-
Retigabine (Ezogabine): As the first-in-class Kv7 channel activator, retigabine serves as a primary comparator for this compound. While effective, its clinical use was limited by side effects, including skin discoloration. This compound was specifically designed to overcome the chemical instability of retigabine.[1][2][3][4] In vitro data indicates that the EC₅₀ of pynegabine for KCNQ2 and KCNQ2/KCNQ3 channels are 55- and 125-fold more potent than those of retigabine, respectively.[4][5]
-
XEN1101: Another novel Kv7 channel opener in clinical development, XEN1101 has shown promising efficacy in preclinical models and clinical trials for focal-onset seizures.
Other Mechanistically Diverse AEDs
-
Cenobamate: A newer AED with a dual mechanism of action (sodium channel blockade and positive allosteric modulation of GABAA receptors), cenobamate has demonstrated significant efficacy in treatment-resistant focal epilepsy.[1]
-
Perampanel: As a selective, non-competitive AMPA receptor antagonist, perampanel offers a distinct mechanism of action for the treatment of refractory seizures.[2]
-
Brivaracetam: A high-affinity ligand for synaptic vesicle protein 2A (SV2A), brivaracetam is an evolution of levetiracetam with potentially faster brain penetration.[7]
Conclusion
This compound (pynegabine) represents a significant advancement in the development of Kv7 channel activators for pharmacoresistant epilepsy. Preclinical data suggests a favorable profile with high potency and an improved safety margin compared to its predecessor, retigabine. While direct comparative efficacy data in the form of ED₅₀ values in pharmacoresistant seizure models is not yet publicly available, the existing evidence strongly supports its continued clinical development. Further studies directly comparing this compound with other mechanistically diverse AEDs in these models will be crucial for fully elucidating its therapeutic potential in the management of drug-resistant seizures. This compound has progressed to clinical trials in China for the treatment of epilepsy.[1][2][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI [mdpi.com]
Head-to-Head Comparison: HN37 and XEN1101 in Anticonvulsant Drug Development
A guide for researchers on two next-generation Kv7 potassium channel openers, detailing their mechanism of action, preclinical data, and clinical progress.
HN37 (Pynegabine) and XEN1101 (Azetukalner) have emerged as promising next-generation Kv7 potassium channel openers, designed to succeed the first-in-class antiepileptic drug, Retigabine (Ezogabine). Both compounds aim to provide improved efficacy, safety, and chemical stability. This guide offers an objective, data-driven comparison for researchers and drug development professionals, summarizing the current state of knowledge on these two investigational therapies.
Mechanism of Action: Targeting Neuronal Hyperexcitability
Both this compound and XEN1101 share a common mechanism of action: positive allosteric modulation of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical for generating the M-current, a non-inactivating potassium current that stabilizes the neuronal membrane potential and controls firing rates. By enhancing the opening of these channels, both drugs increase the M-current, leading to hyperpolarization of the neuronal membrane. This action raises the threshold for action potential generation, thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.
Structurally, both compounds were engineered to avoid the chemical liabilities of Retigabine. Specifically, their designs prevent the formation of chromophoric dimers, which were responsible for the pigmentation side effects observed with long-term Retigabine use.
Pharmacological and Preclinical Data Comparison
Preclinical studies have demonstrated that both this compound and XEN1101 are potent anticonvulsants. While direct head-to-head studies are not publicly available, comparisons to the benchmark compound, Retigabine/Ezogabine, provide valuable insights into their relative potency and efficacy.
Table 1: In Vitro Potency at Kv7.2/7.3 Channels
| Compound | Metric | Value | Fold-Improvement vs. Retigabine/Ezogabine |
| XEN1101 | EC₅₀ (Electrophysiology) | 0.042 µM[1] | ~20x[1] |
| This compound | EC₅₀ (KCNQ2/KCNQ3) | Not reported | 125x[2] |
Table 2: Preclinical Anticonvulsant Efficacy in Rodent Seizure Models
| Compound | Model | Metric | Value | Notes |
| XEN1101 | Mouse MES¹ | ED₅₀ | ~3.8 - 5.4 mg/kg[3] | Orally administered. |
| Rat MES¹ | ED₅₀ | 0.79 mg/kg[4] | Orally administered. | |
| This compound | Mouse MES¹ | Therapeutic Index | >8x vs. Retigabine | Based on TD₅₀/ED₅₀ ratio.[2] |
| ¹Maximal Electroshock Seizure |
Clinical Development and Efficacy
XEN1101 is more advanced in its clinical development pathway, with robust data from a Phase 2b study and ongoing Phase 3 trials. This compound has completed Phase 1 studies and is currently in a Phase 2a trial in China.
Table 3: Clinical Trial Status and Efficacy in Focal Onset Seizures (FOS)
| Compound | Development Phase | Key Efficacy Endpoint | Results |
| XEN1101 | Phase 3 (Ongoing) | Median % reduction in monthly FOS frequency (Phase 2b 'X-TOLE' Trial) | 25 mg: 52.8% reduction20 mg: 46.4% reduction10 mg: 33.2% reductionPlacebo: 18.2% reduction[5] |
| This compound | Phase 2a (Ongoing) | Efficacy, Safety, Tolerability | Doses being studied: 15, 20, and 25 mg/day. Results not yet reported.[6] |
Table 4: Safety and Tolerability Profile
| Compound | Source | Common Treatment-Emergent Adverse Events (TEAEs) |
| XEN1101 | Phase 2b 'X-TOLE' Trial | Dizziness (24.6%), Somnolence (15.6%), Fatigue (10.9%), Headache (10.0%) |
| This compound | Preclinical & Phase 1 | Reported to have a "better safety margin" than Retigabine in preclinical studies.[2][7][8] Phase 1 studies showed good safety and tolerability. |
Key Experimental Protocols
The following are standardized methodologies used to evaluate the anticonvulsant properties of compounds like this compound and XEN1101.
Maximal Electroshock Seizure (MES) Test in Rodents
This test is a widely used preclinical model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[9]
-
Animals: Male ICR or CF-1 mice (20-25 g) or Sprague-Dawley rats.
-
Compound Administration: The test compound (this compound, XEN1101) or vehicle is administered, typically orally (p.o.), at various doses to different groups of animals. Testing occurs at the predicted time of peak effect.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by saline to ensure conductivity.[9][10] Corneal electrodes are then placed on the eyes.
-
Stimulation: A high-frequency electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[9]
-
Observation & Endpoint: Animals are observed immediately following the stimulus. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this tonic extension is absent.[9]
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension endpoint (the ED₅₀) is calculated using probit analysis.[10]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and is used to quantify the potency and mechanism of channel modulators like this compound and XEN1101.[11][12]
-
Cell Preparation: A cell line (e.g., HEK293 or CHO cells) stably expressing the target ion channels (e.g., human Kv7.2 and Kv7.3 subunits) is cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette, filled with an internal solution mimicking the cytosol, is used as the recording electrode.
-
Seal Formation: The micropipette is precisely positioned to touch the membrane of a target cell. Gentle suction is applied to form a high-resistance "gigaseal" (resistance >1 GΩ) between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane patch under the pipette tip. This establishes electrical and molecular continuity between the pipette interior and the cell cytoplasm.[12]
-
Voltage Clamp: The amplifier is set to voltage-clamp mode, holding the cell's membrane potential at a specific voltage (e.g., -80 mV). A series of voltage steps are applied (e.g., from -100 mV to +40 mV) to elicit ion channel opening, and the resulting currents are recorded.
-
Compound Application: The test compound is added to the external solution perfusing the cells at various concentrations. The voltage-step protocol is repeated to measure the compound's effect on the channel currents.
-
Data Analysis: The recorded currents are analyzed to determine the compound's effect on channel activation (e.g., a leftward shift in the conductance-voltage curve) and potency (EC₅₀).
Summary and Conclusion
Both this compound and XEN1101 represent significant advancements in the development of Kv7 potassium channel openers for epilepsy. They share a refined mechanism of action and were designed to circumvent the liabilities of first-generation compounds.
-
XEN1101 is further along in clinical development, with compelling Phase 2b efficacy and safety data in adults with focal onset seizures. Its favorable pharmacokinetic profile supports a convenient once-daily dosing regimen.
-
This compound (Pynegabine) has demonstrated very high potency and an improved safety margin in preclinical models compared to Retigabine. It is a promising candidate currently advancing through earlier-stage clinical trials in China.
For researchers in the field, XEN1101 provides a more extensive public dataset of clinical efficacy and tolerability, while this compound exemplifies a successful structural optimization strategy leading to a highly potent preclinical candidate. The continued development of both molecules will be critical in determining their ultimate roles in the therapeutic landscape for epilepsy and other neurological disorders.
References
- 1. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 2. mdpi.com [mdpi.com]
- 3. praxismedicines.com [praxismedicines.com]
- 4. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
- 5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
Comparative Analysis of Brain Exposure: Pynegabine vs. Retigabine
A Guide for Researchers in Neurology and Drug Development
This guide provides a detailed comparison of the brain exposure profiles of pynegabine and its structural analog, retigabine (B32265). Both compounds are positive allosteric modulators of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels, a mechanism central to their anticonvulsant properties.[1][2] Retigabine (also known as ezogabine) was the first-in-class KCNQ channel opener approved for epilepsy, but its use was limited by side effects and chemical instability, leading to its market withdrawal.[1][3] Pynegabine (also known as HN37) was developed as a next-generation KCNQ opener, designed to overcome the liabilities of retigabine, including improved chemical stability and a better safety margin.[1][3][4] A critical parameter for any centrally acting therapeutic is its ability to penetrate the blood-brain barrier (BBB) and achieve sufficient target engagement. Preclinical data indicate that pynegabine exhibits a significantly improved brain distribution compared to retigabine.[3][5]
Quantitative Comparison of Brain Exposure
The defining difference in the pharmacokinetic profiles of pynegabine and retigabine is their relative distribution into the central nervous system. Preclinical studies in mice and rats have demonstrated that pynegabine's brain-to-blood exposure ratio is substantially higher than that of retigabine.[1] While specific unbound concentration ratios (Kp,uu) for pynegabine are not detailed in the available literature, the total exposure ratio provides a strong indication of superior brain penetration.
| Parameter | Pynegabine | Retigabine | Fold Difference | Animal Model |
| Brain-to-Blood Exposure Ratio | ~10x higher than Retigabine | Baseline | ~10x | Mice & Rats[1] |
| Brain-to-Plasma Conc. Ratio (Kp) | Data not available | 0.16 | - | Mouse[6] |
*Note: The Kp value for retigabine is from a study comparing it to a different derivative (P-RTG) and serves as a reference for its inherently low brain penetration.[6]
Experimental Protocols
While the specific protocols for the direct comparative studies are not publicly detailed, the determination of brain-to-plasma or brain-to-blood concentration ratios typically follows a standardized preclinical pharmacokinetic workflow.
Objective: To determine the total concentration of the test compound (pynegabine or retigabine) in the brain and plasma at a specific time point after administration to establish a brain-to-plasma concentration ratio (Kp).
Methodology: In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized and fasted overnight before dosing.
-
Compound Administration:
-
Formulation: The compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., a solution of 5% DMSO, 40% PEG400, and 55% saline for intravenous or oral administration).
-
Dosing: A single dose (e.g., 5-10 mg/kg) is administered via oral gavage (PO) or intravenous injection (IV).
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 1 or 2 hours, corresponding to suspected Cmax), animals are anesthetized.
-
A terminal blood sample is collected via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
-
Immediately following blood collection, the animal is euthanized, and the brain is perfused with ice-cold saline to remove remaining blood.
-
The whole brain is then harvested, weighed, and flash-frozen.
-
-
Sample Processing:
-
Plasma: An aliquot of plasma is subjected to protein precipitation by adding a solvent like acetonitrile (B52724) (typically in a 3:1 solvent-to-plasma ratio), followed by vortexing and centrifugation to pellet the precipitated protein.
-
Brain: The brain tissue is homogenized in a buffer solution (e.g., phosphate-buffered saline) to create a uniform brain homogenate. An aliquot of this homogenate then undergoes protein precipitation with acetonitrile.
-
-
Bioanalysis (LC-MS/MS):
-
The supernatant from both plasma and brain samples is analyzed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
A standard curve is prepared using known concentrations of the compound in control plasma and control brain homogenate to enable accurate quantification.
-
-
Calculation of Kp:
-
The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g) by its concentration in plasma (ng/mL), assuming a brain tissue density of approximately 1 g/mL.
-
Kp = Cbrain / Cplasma
-
Visualization of Comparative Brain Exposure
The following diagrams illustrate the differential brain penetration of pynegabine and retigabine and the general mechanism of action at the neuronal level.
Caption: Comparative transport of Pynegabine and Retigabine across the Blood-Brain Barrier.
Caption: Mechanism of action for KCNQ potassium channel openers like Pynegabine and Retigabine.
References
- 1. mdpi.com [mdpi.com]
- 2. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pynegabine, a First Class Anti-epileptic Drug Targeting KCNQ Potassium Channel Approved for Clinical Study----Chinese Academy of Sciences [english.cas.cn]
- 6. P-retigabine: an N-propargyled retigabine with improved brain distribution and enhanced antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
HN37 Demonstrates Potent Anticonvulsant Effects in Preclinical Models
HN37 (pynegabine), a novel Kv7 channel activator, has shown significant promise as an anticonvulsant agent in preclinical studies, exhibiting enhanced potency and a better safety margin compared to earlier compounds like retigabine.[1][2][3] Having progressed to clinical trials in China, this compound's development marks a significant step forward in the search for new epilepsy treatments.[2][3][4]
This compound's anticonvulsant efficacy has been demonstrated in a range of preclinical seizure models, including the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant limbic seizures.[1][2][3] These models are standard in the field for evaluating the potential of new antiepileptic drugs.[5][6][7] The compound is a derivative of retigabine, modified to improve chemical stability and potency.[2][3]
Comparative Efficacy of this compound
The anticonvulsant effects of this compound have been quantitatively assessed and compared with other compounds in preclinical models. The following table summarizes key efficacy data.
| Compound | Test Model | Animal | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 2.9 |
| This compound | 6 Hz (44 mA) | Mouse | Intraperitoneal (i.p.) | 3.8 |
| Retigabine | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 8.7 |
| Retigabine | 6 Hz (44 mA) | Mouse | Intraperitoneal (i.p.) | 10.5 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED₅₀ indicates a more potent drug.
Experimental Protocols
The evaluation of this compound's anticonvulsant properties involved standard preclinical screening methods designed to assess the efficacy of investigational compounds.[5][8][9]
Maximal Electroshock (MES) Seizure Model:
This model is used to screen for drugs effective against generalized tonic-clonic seizures.[5][6]
-
Animals: Male ICR mice (18-22 g) were used.
-
Drug Administration: this compound was suspended in a vehicle (0.5% methylcellulose) and administered intraperitoneally (i.p.) 30 minutes before the test.
-
Seizure Induction: A brief electrical stimulus (50 mA, 0.2 s) was delivered via corneal electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure was recorded as the endpoint.
-
Data Analysis: The ED₅₀ value was calculated using a probit analysis.
6 Hz Psychomotor Seizure Model:
This model is considered more relevant for identifying compounds that may be effective against therapy-resistant focal seizures.[5]
-
Animals: Male ICR mice (18-22 g) were used.
-
Drug Administration: this compound was administered i.p. 30 minutes prior to seizure induction.
-
Seizure Induction: A constant current electrical stimulus (44 mA, 3 s duration, 0.2 ms (B15284909) pulse width) was delivered through corneal electrodes.
-
Endpoint: The endpoint was the protection against the minimal clonic phase (forelimb clonus, twitching of the vibrissae) of the seizure.
-
Data Analysis: The ED₅₀ was determined by probit analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and the general experimental workflow for anticonvulsant screening.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for preclinical anticonvulsant drug screening.
Alternatives to this compound
While this compound shows considerable promise, a variety of other antiepileptic drugs (AEDs) and treatment strategies are available or in development. These include:
-
Newer Generation AEDs: Drugs like perampanel (B3395873) and brivaracetam (B1667798) offer different mechanisms of action, such as targeting AMPA receptors or synaptic vesicle protein 2A.[10] Cenobamate has also shown efficacy in drug-resistant epilepsy.[11]
-
Non-Pharmacological Options: For patients with intractable epilepsy, options such as the ketogenic diet, vagus nerve stimulation (VNS), and deep brain stimulation are available.[12][13] Surgical interventions may also be considered for certain types of epilepsy.[13]
-
Other Kv7 Channel Activators: Research continues into other modulators of Kv7 channels, aiming to further improve efficacy and reduce side effects.[14]
The development of this compound and other novel anticonvulsants provides hope for patients with epilepsy, particularly those who are resistant to current treatments. Further clinical investigation will be crucial in determining the ultimate therapeutic role of this compound.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. ijpp.com [ijpp.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 10. droracle.ai [droracle.ai]
- 11. mdpi.com [mdpi.com]
- 12. barrowneuro.org [barrowneuro.org]
- 13. Treating epilepsy with options other than antiepileptic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pynegabine (this compound) / Hainan Haiyao, Shanghai Inst. of Materia Medica [delta.larvol.com]
HN37: A Comparative Analysis of a Novel Antiepileptic Drug Candidate
A detailed guide for researchers and drug development professionals on the potency and preclinical efficacy of HN37 compared to established antiepileptic drugs.
This compound, also known as pynegabine, is a novel antiepileptic drug (AED) candidate that has demonstrated significant promise in preclinical studies and has advanced to clinical trials in China.[1][2] As a potent activator of neuronal Kv7 (KCNQ) potassium channels, this compound represents a next-generation therapeutic approach building upon the mechanism of its predecessor, retigabine (B32265) (RTG). This guide provides a comprehensive comparison of this compound's potency with other AEDs, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in further research and development.
In Vitro Potency: A Leap Forward in Kv7 Channel Activation
This compound exhibits markedly enhanced in vitro potency as a Kv7 channel activator compared to retigabine. Experimental data from electrophysiological studies on Kv7.2/7.3 channels, the primary molecular targets for this class of AEDs, reveal a significant difference in their half-maximal effective concentrations (EC50).
| Compound | Channel | EC50 |
| This compound (Pynegabine) | Kv7.2/7.3 | 33 nM |
| Retigabine (Ezogabine) | Kv7.2/7.3 | 4.2 µM |
Caption: In vitro potency of this compound versus Retigabine.
This substantial increase in potency suggests that this compound may achieve therapeutic effects at lower concentrations, potentially leading to a wider therapeutic window and a reduced risk of off-target effects.
In Vivo Efficacy: Superior Anticonvulsant Activity in Preclinical Models
Preclinical evaluation of this compound in rodent models of epilepsy has consistently demonstrated its high in vivo efficacy. The two most common models used for screening anticonvulsant drugs are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure model, which is considered a model of therapy-resistant partial seizures.
While a direct median effective dose (ED50) for this compound in the MES test from publicly available literature is not specified, a key study reports a significantly improved safety margin. The therapeutic index (TD50/ED50 ratio) of this compound in a maximal electroshock seizure model was found to be at least eight-fold greater than that of retigabine, levetiracetam, and topiramate, indicating a much better safety profile.[3]
In the 6 Hz seizure model, this compound has shown superior potency compared to retigabine.
| Compound | 6 Hz Seizure Model (mice) | ED50 |
| This compound (Pynegabine) | 20 mA | 6.9 mg/kg [4] |
| Retigabine (Ezogabine) | 32 mA | 26 mg/kg |
| Retigabine (Ezogabine) | 44 mA | 33 mg/kg |
| Retigabine (Ezogabine) | 20 mA | 54.5 mg/kg[4] |
Caption: In vivo potency of this compound versus Retigabine in the 6 Hz seizure model.
The following table provides a broader comparison of the in vivo potency of various AEDs in the Maximal Electroshock (MES) test.
| Antiepileptic Drug | Animal Model | ED50 (mg/kg) |
| Phenobarbital | Mice | 16.3[2] |
| Sodium Valproate | Mice | 261.2[2] |
| Carbamazepine | Rats | 7.5 |
| Phenytoin | Frogs | 20-40 |
Caption: In vivo potency of various AEDs in the Maximal Electroshock (MES) test.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Typically, adult male mice or rats are used.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.
-
Electrical Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Hz Psychomotor Seizure Model
The 6 Hz seizure model is employed to identify drugs effective against psychomotor seizures and those that may be effective against therapy-resistant partial epilepsy.
Methodology:
-
Animal Model: Adult male mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered to groups of animals at varying doses.
-
Electrical Stimulation: At the time of anticipated peak drug effect, a low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 22, 32, or 44 mA) is delivered for a longer duration (e.g., 3 seconds) via corneal electrodes.
-
Endpoint: The endpoint is the observation of seizure activity, characterized by a "stunned" posture with forelimb clonus and jaw clonus. Protection is defined as the absence of this behavior and a return to normal exploratory behavior within a short timeframe (e.g., 10 seconds).
-
Data Analysis: The percentage of animals protected at each dose and current intensity is determined, and the ED50 is calculated.
Mechanism of Action: Kv7 Channel Signaling Pathway
This compound exerts its antiepileptic effects by activating neuronal Kv7 (KCNQ) potassium channels. These voltage-gated channels are crucial regulators of neuronal excitability.
Signaling Pathway:
-
Resting State: In a resting neuron, a proportion of Kv7 channels are open, contributing to the resting membrane potential and stabilizing the neuron near its threshold for firing.
-
Neuronal Depolarization: During excitatory neurotransmission, the neuronal membrane depolarizes.
-
Kv7 Channel Activation: This depolarization leads to the opening of more Kv7 channels.
-
Potassium Efflux: The opening of Kv7 channels allows for the efflux of potassium ions (K+) out of the neuron.
-
Membrane Hyperpolarization: The outward flow of positive charge hyperpolarizes the neuronal membrane, making it more difficult to reach the action potential threshold.
-
Reduced Excitability: This hyperpolarizing effect dampens neuronal excitability and reduces the likelihood of repetitive firing, thereby preventing seizure activity.
-
This compound Action: this compound acts as a positive allosteric modulator of Kv7 channels, meaning it binds to a site on the channel distinct from the voltage sensor and enhances its opening. This leads to a greater potassium efflux for a given level of depolarization, thus more effectively suppressing neuronal hyperexcitability.
Caption: Simplified signaling pathway of Kv7 channel activation by this compound.
References
A Comparative Analysis of the In Vivo Efficacy of HN37 Versus Standard Anti-Epileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of epilepsy treatment is continually evolving, with a significant focus on developing novel anti-epileptic drugs (AEDs) that offer improved efficacy and a wider safety margin. HN37, also known as pynegabine, has emerged as a promising next-generation Kv7 potassium channel activator.[1][2] It is a structural analog of retigabine, the first-in-class Kv7 channel opener, but has been specifically engineered to enhance chemical stability and reduce the potential for the adverse effects associated with its predecessor.[3] Preclinical studies have demonstrated the potent anticonvulsant properties of this compound in various seizure models.[1][2] This guide provides a comprehensive comparison of the in vivo efficacy of this compound against standard AEDs, supported by available experimental data.
Quantitative Comparison of In Vivo Efficacy
The in vivo efficacy of anticonvulsant compounds is commonly evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) and the 6 Hz psychomotor seizure tests. These models help determine the median effective dose (ED50) required to protect 50% of the animals from a seizure and the median toxic dose (TD50) that causes minimal motor impairment in 50% of the animals. The ratio of TD50 to ED50 provides the Protective Index (PI), a critical measure of a drug's safety margin.
While the precise ED50 and TD50 values from the seminal study by Zhang et al. (2021) are not publicly available in full, the research highlights a significantly improved safety profile for this compound compared to established AEDs.
Table 1: Anticonvulsant Activity and Safety Margin in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| This compound | Data not available | Data not available | At least 8-fold greater than Retigabine, Levetiracetam (B1674943), and Topiramate[3] |
| Retigabine | Data not available | Data not available | Reference |
| Levetiracetam | Data not available | Data not available | Reference |
| Topiramate | Data not available | Data not available | Reference |
Table 2: Anticonvulsant Activity in the 6 Hz Psychomotor Seizure Model (Mice)
| Compound | ED50 (mg/kg, i.p.) |
| This compound | Effective[1][2][4] |
| Standard AEDs | Varies by agent |
Note: The specific ED50 values for this compound in the 6 Hz model are not detailed in the available literature but its effectiveness has been confirmed.
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound, like its predecessor retigabine, involves the positive modulation of Kv7 (KCNQ) potassium channels.[5] These channels are crucial for maintaining the resting membrane potential of neurons and controlling their excitability. By activating these channels, this compound is thought to hyperpolarize the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing excessive neuronal firing that leads to seizures.
The preclinical evaluation of this compound's anticonvulsant activity followed a standardized workflow involving established rodent seizure models.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male ICR mice are typically used.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
A topical anesthetic is applied to the corneas of the mice to minimize discomfort.
-
A constant alternating electrical current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through the corneal electrodes.
-
In unprotected animals, this stimulus induces a tonic seizure characterized by the extension of the hindlimbs.
-
The test compound or vehicle is administered intraperitoneally (i.p.) at various doses prior to the electrical stimulation at the time of peak effect.
-
Animals are observed for the presence or absence of the tonic hindlimb extension. Abolition of this response is considered protection.
-
-
Endpoint: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Hz Psychomotor Seizure Test
The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.
-
Animals: Male ICR mice are commonly used.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes, capable of delivering a low-frequency, long-duration stimulus.
-
Procedure:
-
A topical anesthetic is applied to the corneas.
-
A low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered for a longer duration (e.g., 3 seconds) through the corneal electrodes.
-
The resulting seizure is characterized by stereotyped, automatic behaviors such as forelimb clonus, jaw clonus, and a "stunned" posture.
-
The test compound or vehicle is administered i.p. prior to the stimulation.
-
Animals are observed for a set period (e.g., 1-2 minutes) for the presence of the characteristic seizure behavior. An animal is considered protected if it resumes normal exploratory behavior shortly after the stimulation.
-
-
Endpoint: The ED50 is the dose that prevents seizures in 50% of the animals.
Conclusion
The available preclinical data strongly suggest that this compound (pynegabine) possesses a superior safety profile compared to its predecessor, retigabine, and other standard AEDs like levetiracetam and topiramate.[3] Its potent anticonvulsant activity in both the MES and 6 Hz seizure models indicates its potential efficacy against both generalized and treatment-resistant partial seizures.[1][2][4] The significantly higher protective index observed in the MES model is a key differentiator, suggesting a wider therapeutic window.[3] Further clinical investigations are underway to fully elucidate the efficacy and safety of this compound in human populations with epilepsy. These promising preclinical findings position this compound as a significant advancement in the pursuit of more effective and safer treatments for epilepsy.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Novel Kv7 Channel Activators: HN37 (Pynegabine) and BHV-7000
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available anti-seizure medications (ASMs), driving the need for novel therapeutic agents with improved efficacy and tolerability. The voltage-gated potassium channels Kv7.2 and Kv7.3 (encoded by KCNQ2 and KCNQ3) are critical regulators of neuronal excitability. They co-assemble to form the M-current, a subthreshold potassium current that stabilizes the neuronal resting membrane potential and prevents aberrant firing. This channel complex has emerged as a clinically validated target for ASMs.
This guide provides a detailed comparative analysis of two next-generation Kv7.2/7.3 activators currently in clinical development: HN37 (Pynegabine) and BHV-7000 . Both compounds aim to improve upon the first-generation activator, retigabine (B32265) (ezogabine), which was withdrawn from the market despite its efficacy, due to issues with chemical stability and significant side effects. This analysis summarizes their mechanism of action, preclinical performance data, and known clinical progress, supported by detailed experimental methodologies.
Mechanism of Action: Modulating Neuronal Excitability
Both this compound and BHV-7000 exert their anti-seizure effects by acting as positive allosteric modulators of the Kv7.2/7.3 potassium channel.[1][2][3][4] By binding to the channel, these activators facilitate its opening at more hyperpolarized potentials, thereby enhancing the M-current.[5][6][7] This increased potassium efflux leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the action potential threshold. The ultimate effect is a suppression of the neuronal hyperexcitability that underlies seizure activity.
The diagram below illustrates this common signaling pathway.
Comparative Performance Data
Quantitative data from preclinical studies are summarized below to provide a direct comparison of the potency, in vivo efficacy, and selectivity of this compound and BHV-7000.
| Compound | Target Channel | Potency (EC₅₀) | Assay Type | Reference |
| This compound (Pynegabine) | KCNQ2/3 | ~12.8 nM (calculated)¹ | Electrophysiology | [8] |
| BHV-7000 | Kv7.2/7.3 | 600 nM | Electrophysiology (QPatch) | [9] |
| BHV-7000 | Kv7.2/7.3 | ~100 nM | All-Optical Electrophysiology | |
| Retigabine (Reference) | KCNQ2/3 | 1.6 - 1.9 µM | Electrophysiology | [5][6][10] |
¹The EC₅₀ of this compound for KCNQ2/3 channels is reported to be 125-fold more potent than that of retigabine.[8] The value is calculated based on a retigabine EC₅₀ of 1.6 µM.
| Compound | Animal Model | Efficacy (ED₅₀) | Safety Margin (TD₅₀/ED₅₀) | Reference |
| This compound (Pynegabine) | Rat MES¹ | Not Reported | >8-fold vs. Retigabine | [8] |
| BHV-7000 | Rat MES¹ | 0.5 mg/kg | >40 | [9] |
¹Maximal Electroshock Seizure Model
| Compound | Off-Target | Activity | Significance | Reference |
| This compound (Pynegabine) | KCNQ1 (Cardiac) | Inactive | Reduced risk of cardiac side effects | [11] |
| GABA-A Receptor | Not Reported | - | ||
| BHV-7000 | GABA-A Receptor | Minimal / No Activation | Avoids potential side effects like somnolence associated with GABAergic drugs.[4][12] | [9][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.
This method is used to determine the in vitro potency (EC₅₀) of compounds by measuring ion channel currents. For high-throughput analysis, automated patch-clamp systems like the Sophion QPatch are often employed.
-
Cell Preparation: Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells stably expressing the target ion channels (e.g., human Kv7.2/7.3) are cultured. On the day of the experiment, cells are harvested, washed, and resuspended in an extracellular buffer solution.
-
Solutions:
-
Extracellular Solution (mM): Typically contains 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4.
-
Intracellular Solution (mM): Typically contains 120 KCl, 5.37 CaCl₂, 10 HEPES, and 4 Na₂-ATP, with pH adjusted to 7.2.
-
-
QPatch Procedure:
-
The system automatically positions a single cell onto a microfluidic recording chip.
-
A high-resistance "gigaseal" is formed between the cell membrane and the chip.
-
Suction is applied to rupture the cell membrane, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A voltage protocol is applied to elicit channel opening and closing. For Kv7 channels, this may involve a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which reflects channel closing (deactivation).
-
A baseline response is established, after which increasing concentrations of the test compound (e.g., this compound or BHV-7000) are applied.
-
The enhancement of current at each concentration is measured, and the data are fitted to a concentration-response curve to calculate the EC₅₀ value.
-
The MES test is a standard preclinical model for generalized tonic-clonic seizures and is used to evaluate the in vivo efficacy (ED₅₀) of potential ASMs.[13]
The workflow for this widely used assay is depicted below.
-
Animal Model: Male Sprague-Dawley rats or CF-1 mice are commonly used. Animals are acclimatized to laboratory conditions before testing.
-
Procedure:
-
Animals are divided into groups and administered varying doses of the test compound (or vehicle control), typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
After a predetermined time to allow for drug absorption and distribution (time to peak effect), the test is performed.
-
The animal's corneas are anesthetized with a drop of a local anesthetic (e.g., 0.5% tetracaine).
-
A supramaximal electrical stimulus (e.g., 150 mA for rats, 50 mA for mice, at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
The animal is immediately observed for the presence of a tonic-clonic seizure, with the key endpoint being the tonic extension of the hindlimbs.
-
An animal is considered "protected" if the tonic hindlimb extension is abolished.
-
The dose that protects 50% of the animals in a group (the ED₅₀) is calculated using statistical methods like probit analysis.
-
Summary and Conclusion
Both this compound (Pynegabine) and BHV-7000 represent significant advancements in the development of Kv7.2/7.3 channel activators for epilepsy treatment.
This compound (Pynegabine) , a structural analog of retigabine, demonstrates substantially improved in vitro potency and a superior preclinical safety margin compared to its predecessor.[8] Having been developed with a focus on overcoming the chemical instability of retigabine, it has now advanced to Phase IIa clinical trials in China.[11][14][15]
BHV-7000 is a novel chemical entity rationally designed for high selectivity. Its key differentiating feature is the lack of activity at GABA-A receptors, which may translate to better tolerability and a lower incidence of CNS side effects like somnolence, a common issue with many ASMs.[4][12] Preclinical data show potent in vivo efficacy, and it has demonstrated a favorable safety profile in Phase 1 human trials.[12] BHV-7000 is currently progressing through larger Phase 2/3 clinical trials.
In direct comparison, this compound appears to have higher in vitro potency. However, BHV-7000 has a well-defined in vivo efficacy (ED₅₀) and a deliberately engineered selectivity profile that avoids GABA-A activation. The ultimate clinical utility of each compound will depend on the outcomes of their ongoing clinical trials, which will provide crucial data on their efficacy, safety, and pharmacokinetic profiles in patient populations. Researchers and clinicians should monitor the progress of these trials closely, as both molecules hold the potential to become valuable new treatment options for patients with epilepsy.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 3. Pynegabine, a First Class Anti-epileptic Drug Targeting KCNQ Potassium Channel Approved for Clinical Study----Chinese Academy of Sciences [english.cas.cn]
- 4. neurologylive.com [neurologylive.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biohaven.com [biohaven.com]
- 10. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI [mdpi.com]
- 14. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. A randomized, double-blind, placebo-controlled, dose-escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add-on therapy in patients with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
HN37: A Safer Alternative to Retigabine for Epilepsy Treatment
A comprehensive comparison validating the improved safety and efficacy profile of the novel Kv7 channel activator, HN37, over its predecessor, retigabine (B32265).
Developed as a successor to retigabine, a potent anticonvulsant withdrawn from the market due to significant safety concerns, this compound (pynegabine) emerges as a promising new therapeutic agent for epilepsy. Preclinical data strongly suggest that this compound maintains the therapeutic efficacy of retigabine while exhibiting a markedly improved safety profile, positioning it as a superior candidate for the management of seizure disorders. This guide provides a detailed comparison of the two compounds, supported by available experimental data, to elucidate the advancements offered by this compound for researchers, scientists, and drug development professionals.
Executive Summary: Key Advantages of this compound
This compound was rationally designed to address the liabilities of retigabine, primarily its chemical instability which was linked to adverse effects such as skin and retinal discoloration.[1][2][3] By modifying the chemical structure, researchers have developed a more stable compound with an enhanced safety margin.[4][5] Preclinical studies have demonstrated that this compound is not only a more potent activator of neuronal Kv7 channels but also possesses a significantly wider therapeutic window, suggesting a lower risk of dose-related side effects.[4][5]
Comparative Data: this compound vs. Retigabine
The following tables summarize the available quantitative data for this compound and retigabine, highlighting the superior preclinical profile of this compound.
| Parameter | This compound (Pynegabine) | Retigabine (Ezogabine) | Reference |
| Mechanism of Action | Potent neuronal Kv7 (KCNQ) potassium channel activator | Neuronal Kv7 (KCNQ) potassium channel activator | [4] |
| Chemical Stability | Improved chemical stability | Prone to oxidation, leading to pigmented dimers | [4][5] |
| Therapeutic Index (PI = TD50/ED50) in MES test | At least 8-fold greater than retigabine | Baseline | [5] |
| Reported Adverse Effects (Preclinical) | Not publicly available in detail, but suggested to have a better safety margin | Neurotoxicity (motor impairment) | [4][5] |
| Clinical Development Stage | Phase II clinical trials in China | Withdrawn from the market | [6] |
| Preclinical Efficacy | This compound (Pynegabine) | Retigabine (Ezogabine) | Reference |
| Maximal Electroshock (MES) Seizure Model ED50 | Data not publicly available | ~5-10 mg/kg (rats) | [7] |
| 6 Hz Seizure Model ED50 (32 mA, mice) | Data not publicly available | 26 mg/kg | [8] |
| 6 Hz Seizure Model ED50 (44 mA, mice) | Data not publicly available | 33 mg/kg | [8] |
| Known Clinical Adverse Effects | This compound (Pynegabine) | Retigabine (Ezogabine) | Reference |
| Central Nervous System | Phase I trial results not yet published | Dizziness, somnolence, confusion, fatigue, tremor, memory impairment | |
| Ophthalmological | Reduced risk of pigmentation suggested by preclinical data | Retinal abnormalities, potential vision loss (Black Box Warning) | [1][2][3] |
| Dermatological | Reduced risk of discoloration suggested by preclinical data | Blue skin discoloration (Black Box Warning) | [1][2][3] |
| Urological | Not yet reported | Urinary retention |
Signaling Pathway and Mechanism of Action
Both this compound and retigabine exert their anticonvulsant effects by activating Kv7 (KCNQ) potassium channels, which are crucial regulators of neuronal excitability. Activation of these channels leads to a hyperpolarizing shift in the neuronal membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential. This stabilization of the neuronal membrane reduces the likelihood of the excessive, synchronous firing that characterizes seizures.
Caption: Mechanism of action for this compound and retigabine.
Experimental Protocols
The improved safety and efficacy profile of this compound has been established through rigorous preclinical testing, primarily utilizing the Maximal Electroshock (MES) and 6 Hz seizure models. These models are standard in the evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent the spread of seizures.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or retigabine) or a vehicle control at various doses.
-
At the time of expected peak effect, a brief electrical stimulus is delivered via corneal or auricular electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension is calculated as the median effective dose (ED50).
Hz Seizure Model
The 6 Hz seizure model is used to identify compounds that may be effective against therapy-resistant partial seizures.
-
Objective: To evaluate the anticonvulsant activity of a compound in a model of psychomotor seizures.
-
Animal Model: Typically mice.
-
Procedure:
-
Animals are administered the test compound or a vehicle control.
-
A low-frequency (6 Hz), long-duration electrical stimulus is delivered through corneal electrodes.
-
The endpoint is the observation of seizure activity, characterized by behaviors such as stun, forelimb clonus, and stereotyped movements. Protection is defined as the absence of these seizure behaviors.
-
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from exhibiting seizure activity.
Neurotoxicity Assessment (Rotarod Test)
To determine the therapeutic index, the efficacy data from seizure models is compared to toxicity data. A common method for assessing neurological and motor impairment is the rotarod test.
-
Objective: To assess motor coordination and identify the dose at which a compound causes neurological deficit.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are trained to walk on a rotating rod.
-
After administration of the test compound, they are placed back on the rotarod, which is rotating at a constant or accelerating speed.
-
The time the animal remains on the rod is measured. A significant decrease in performance compared to baseline indicates neurotoxicity.
-
-
Data Analysis: The dose at which 50% of the animals exhibit a predefined level of motor impairment is determined as the median toxic dose (TD50).
Caption: Preclinical evaluation workflow for anticonvulsants.
Conclusion
References
- 1. Research [english.simm.cas.cn]
- 2. Pynegabine, a First Class Anti-epileptic Drug Targeting KCNQ Potassium Channel Approved for Clinical Study----Chinese Academy of Sciences [english.cas.cn]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of a single dose of retigabine in cortical excitability parameters: A cross-over, double-blind placebo-controlled TMS study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HN37: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of HN37 (also known as Pynegabine), a potent antiepileptic agent candidate. Given that this compound is a biologically active compound intended for research, it should be handled as potentially hazardous waste unless a comprehensive safety data sheet (SDS) explicitly states otherwise.
Immediate Safety and Handling
Prior to disposal, it is imperative to adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling bulk powders. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes unused or expired this compound, solutions containing this compound, and any materials that have come into contact with it (e.g., pipette tips, contaminated gloves, bench paper).
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous waste or other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled container. Ensure the container has a secure cap to prevent spills and evaporation.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (Pynegabine)"
-
The approximate quantity of waste.
-
The date the waste was first added to the container (accumulation start date).
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Biologically Active").
-
4. Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure location, away from general laboratory traffic and drains.
-
Ensure secondary containment is in place to capture any potential leaks.
5. Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste and dispose of it accordingly.
-
After triple rinsing, deface or remove the original label.
-
The rinsed and defaced container may then be disposed of as non-hazardous waste, in accordance with your institution's policies.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the developing institutions, the disposal procedures outlined above are based on established best practices for handling potent, biologically active research compounds. These guidelines are derived from general laboratory chemical waste management protocols.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling HN37 (Pynegabine)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of HN37, also known as pynegabine, a potent antiepileptic drug candidate. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities. All personnel must review and understand this information before commencing any work with this compound.
Compound Overview
This compound is a novel, potent, and chemically stable activator of Kv7 (KCNQ) potassium channels, currently under investigation for the treatment of epilepsy.[1][2] As a potent neuroactive compound, it requires stringent handling protocols to mitigate risks of occupational exposure. While newer synthetic routes have been developed to avoid highly toxic reagents, the final compound's potency necessitates careful handling.[3]
Hazard Identification and Risk Assessment
As a potent pharmaceutical compound, this compound should be handled with the assumption of high biological activity and potential for adverse health effects upon exposure. A thorough risk assessment must be conducted before any new procedure involving this compound.
Assumed Hazards:
-
High Potency: Can elicit biological effects at low doses.
-
Target Organ Effects: As a neuroactive compound, the central nervous system is a primary target.
-
Unknown Long-Term Effects: As an investigational drug, the full toxicological profile is not yet established.
A specific Safety Data Sheet (SDS) for this compound is available from suppliers such as MedChemExpress and Cambridge Bioscience and must be consulted prior to handling.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The level of PPE required is dependent on the specific operation being performed.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Dedicated, disposable lab coat or gown- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Reconstitution and Dilution (Liquid) | - Lab coat- Nitrile gloves- Safety glasses with side shields |
| Cell Culture and In Vitro Assays | - Lab coat- Nitrile gloves- Safety glasses |
| Waste Disposal | - Lab coat- Nitrile gloves- Safety glasses or face shield |
Operational Handling Procedures
Adherence to the following step-by-step procedures is critical to minimize exposure risk.
Weighing and Aliquoting of Solid this compound
-
Preparation:
-
Ensure the work area, specifically a certified chemical fume hood or a ventilated balance enclosure, is clean and free of clutter.
-
Gather all necessary equipment: analytical balance, spatulas, weigh boats, and pre-labeled storage vials.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing:
-
Perform all manipulations within the containment of the chemical fume hood or ventilated enclosure.
-
Carefully transfer the desired amount of this compound powder to a weigh boat using a dedicated spatula.
-
Minimize the generation of dust.
-
-
Aliquoting:
-
Transfer the weighed solid into a pre-labeled vial.
-
Securely cap the vial.
-
-
Decontamination:
-
Wipe down the balance, spatula, and work surface with an appropriate cleaning solvent (e.g., 70% ethanol), followed by a validated decontamination solution if available.
-
Dispose of all contaminated disposable items (gloves, weigh boat, wipes) in the designated hazardous waste container.
-
Reconstitution and Dilution
-
Preparation:
-
Work within a chemical fume hood.
-
Have the appropriate solvent (e.g., DMSO) and diluent ready.
-
Don the required PPE.
-
-
Procedure:
-
Add the solvent to the vial containing the pre-weighed this compound solid.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Perform any subsequent dilutions within the fume hood.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Place in a clearly labeled, sealed container for hazardous solid waste.- Includes contaminated gloves, weigh boats, pipette tips, and vials. |
| Liquid Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.- Do not dispose of down the drain. |
| Sharps | - Dispose of in a designated sharps container for chemically contaminated sharps. |
All waste containers must be clearly labeled with "Hazardous Waste" and the name of the compound (this compound/Pynegabine). Follow your institution's guidelines for hazardous waste pickup and disposal.
Experimental Protocols
The following is a generalized protocol for an in vitro experiment using this compound to assess its effect on Kv7 channels.
In Vitro Electrophysiology Assay
-
Cell Preparation:
-
Culture cells expressing the target Kv7 channels (e.g., CHO or HEK293 cells) under standard conditions.
-
Plate cells onto appropriate coverslips for electrophysiological recording.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the extracellular recording solution to the desired final concentrations.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with the cells to the recording chamber on the microscope.
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Record baseline channel activity in the control extracellular solution.
-
-
Compound Application:
-
Perfuse the recording chamber with the this compound-containing extracellular solution.
-
Record the changes in channel activity in the presence of the compound.
-
-
Data Analysis:
-
Analyze the electrophysiological data to determine the effect of this compound on Kv7 channel activation.
-
Mandatory Visualizations
Caption: A workflow diagram illustrating the key steps for safely handling this compound, from preparation to disposal.
Caption: The hierarchy of safety controls, prioritizing engineering and administrative measures for handling this compound.
References
- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pynegabine (this compound) / Hainan Haiyao, Shanghai Inst. of Materia Medica [delta.larvol.com]
- 3. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
